Glucokinase activator 6
説明
特性
分子式 |
C22H22N2O5S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
6-[[3-propan-2-yloxy-5-(2-thiophen-3-ylethoxy)benzoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5S/c1-14(2)29-19-10-17(9-18(11-19)28-7-5-15-6-8-30-13-15)21(25)24-20-4-3-16(12-23-20)22(26)27/h3-4,6,8-14H,5,7H2,1-2H3,(H,26,27)(H,23,24,25) |
InChIキー |
PTEMBHHJYAKKNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC(=C1)OCCC2=CSC=C2)C(=O)NC3=NC=C(C=C3)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GKA-22; GKA 22; GKA22; |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Glucokinase Activator 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[1][2][3] In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin (B600854) secretion (GSIS).[4] In the liver, it controls the uptake and conversion of glucose into glycogen (B147801).[4] Given its central role, pharmacological activation of glucokinase has emerged as a promising therapeutic strategy for type 2 diabetes.
Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax). "Glucokinase activator 6" (also referred to as compound 9) is a potent glucokinase activator with a reported half-maximal effective concentration (EC50) of 0.09 μM. This guide provides a detailed overview of its mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols, and illustrative diagrams.
Core Mechanism of Action
The primary mechanism of action of this compound is the allosteric activation of the glucokinase enzyme. This activation leads to a cascade of downstream effects in key metabolic tissues, primarily the pancreas and the liver, resulting in improved glucose control.
In Pancreatic β-Cells:
-
Enhanced Glucose Sensing: this compound binds to an allosteric site on the glucokinase enzyme. This enhances the enzyme's affinity for glucose, meaning that the enzyme is more active at lower glucose concentrations.[1]
-
Increased Glycolytic Flux: The activation of glucokinase accelerates the phosphorylation of glucose to glucose-6-phosphate.[1] This is the rate-limiting step in glycolysis in the β-cell.
-
Elevated ATP/ADP Ratio: The increased rate of glycolysis leads to a higher intracellular ratio of ATP to ADP.
-
KATP Channel Closure and Depolarization: The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane. This closure prevents potassium efflux, leading to membrane depolarization.
-
Calcium Influx and Insulin Secretion: Membrane depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased glucose-stimulated insulin secretion.
In the Liver:
-
Direct Activation and Dissociation from GKRP: In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose levels.[4] Glucokinase activators can promote the dissociation of the GK-GKRP complex, making more active GK available in the cytoplasm.[4]
-
Increased Glucose Uptake and Glycogen Synthesis: The activated glucokinase in the cytoplasm phosphorylates glucose to glucose-6-phosphate, which is then converted to glycogen for storage.[3] This process enhances the liver's capacity to clear glucose from the bloodstream, particularly after a meal.
Quantitative Data
Table 1: Potency of this compound
| Compound | EC50 (μM) |
| This compound | 0.09 |
Table 2: Comparative Kinetic Data of Various Glucokinase Activators
| Compound | EC50 (nM) | Effect on Vmax | Effect on S0.5 for Glucose |
| GKA50 | 33 | Increases | Decreases |
| RO-28-1675 | 54 | Increases | Decreases |
| AM-2394 | 60 | Increases | Decreases (by approx. 10-fold) |
| MK-0941 | 240 (at 2.5 mM glucose), 65 (at 10 mM glucose)[2] | Not specified | Decreases (from 6.9 to 1.4 mM with 1 μM MK-0941)[2] |
| AZD1656 | 60[1] | Not specified | Not specified |
| AR453588 | 42 | Not specified | Not specified |
Note: The data in Table 2 is provided for comparative purposes to illustrate the typical effects of potent glucokinase activators on enzyme kinetics. The specific values for Vmax and S0.5 can vary between different activators and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize glucokinase activators like this compound.
Glucokinase Enzyme Kinetics Assay
This assay measures the enzymatic activity of glucokinase in the presence of an activator. The production of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
This compound (or other GKA)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add a fixed concentration of glucose (e.g., 5 mM) to all wells.
-
Add ATP and NADP+ to the wells.
-
Initiate the reaction by adding a mixture of recombinant glucokinase and G6PDH to each well.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V0) from the linear phase of the reaction curve.
-
To determine the EC50, plot the V0 against the concentration of this compound and fit the data to a dose-response curve.
-
To determine the effect on S0.5 and Vmax, perform the assay with varying concentrations of glucose at a fixed concentration of the activator.
Cellular Glucose Uptake Assay
This assay measures the ability of a glucokinase activator to enhance glucose uptake into cells, typically using a fluorescently labeled glucose analog like 2-NBDG.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or pancreatic β-cell line (e.g., INS-1)
-
This compound
-
2-NBDG (fluorescent glucose analog)
-
Glucose-free culture medium
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed the cells in a 96-well plate and grow overnight.
-
The next day, wash the cells with glucose-free medium.
-
Pre-incubate the cells with this compound or vehicle control in glucose-free medium for a specified time (e.g., 1 hour).
-
Add 2-NBDG to the wells to a final concentration of 150 µg/ml.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with an ice-cold wash buffer to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize using a fluorescence microscope.
-
An increase in fluorescence in the cells treated with the activator compared to the control indicates enhanced glucose uptake.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies the amount of insulin secreted from pancreatic β-cells or isolated pancreatic islets in response to glucose and the glucokinase activator.
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations
-
Insulin ELISA kit
-
24-well tissue culture plate
Procedure:
-
Culture MIN6 cells in a 24-well plate until they reach 80-90% confluency.[1]
-
Wash the cells with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.[1]
-
Replace the pre-incubation buffer with KRBH containing various glucose concentrations (e.g., low and high glucose) with or without different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.[1]
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
A potentiation of insulin secretion at a given glucose concentration in the presence of the activator demonstrates its efficacy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in a pancreatic β-cell.
Caption: Experimental workflow for a glucokinase activator enzyme kinetics assay.
References
The Synthesis and Discovery of Glucokinase Activator 6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and preclinical evaluation of Glucokinase activator 6, a potent N-thiazol-2-yl-benzamide derivative developed for the potential treatment of Type 2 Diabetes Mellitus. This document details the compound's mechanism of action, synthetic pathway, and key in vitro and in vivo data, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Introduction to Glucokinase Activation
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver. In individuals with Type 2 Diabetes, the activity of glucokinase is often impaired, leading to hyperglycemia. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby increasing glucose-stimulated insulin (B600854) secretion from the pancreas and enhancing hepatic glucose uptake and glycogen (B147801) synthesis. This dual mechanism of action makes GKAs a promising therapeutic strategy for the management of Type 2 Diabetes.
Discovery and Profile of this compound
This compound, also reported in the scientific literature as compound 22, was discovered by AstraZeneca as part of a research program focused on identifying novel, potent, and orally bioavailable N-thiazol-2-yl-benzamide derivatives as GKAs. The compound emerged from a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and pharmacokinetic properties of this chemical series.
Table 1: Physicochemical and In Vitro Potency of this compound
| Parameter | Value | Reference |
| Compound Name | This compound (compound 22) | [1] |
| CAS Number | 480463-02-3 | |
| Molecular Formula | C22H22N2O5S | |
| EC50 (Glucokinase Activation) | 0.09 µM | [2] |
Synthesis of this compound
The synthesis of this compound follows a convergent strategy common for N-thiazol-2-yl-benzamide derivatives. The key steps involve the preparation of a substituted benzoic acid and a corresponding aminothiazole intermediate, followed by an amide coupling reaction.
General Synthetic Scheme:
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of N-(thiazol-2-yl)benzamide derivatives (General Procedure)
This protocol is a general representation based on the synthesis of similar compounds in the N-thiazol-2-yl-benzamide class.
-
Synthesis of the Carboxylic Acid Intermediate: A solution of the appropriately substituted benzoic acid is prepared in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Activation of the Carboxylic Acid: To this solution, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: The desired 2-aminothiazole derivative is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the final N-(thiazol-2-yl)benzamide product.
Biological Activity and Mechanism of Action
This compound allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to a leftward shift in the glucose concentration-response curve, resulting in enhanced glucose phosphorylation at lower glucose concentrations.
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells:
Caption: Mechanism of action of this compound in pancreatic β-cells.
In Vitro Glucokinase Activation Assay
The potency of this compound was determined using an in vitro enzymatic assay that measures the rate of glucose phosphorylation.
Experimental Workflow for Glucokinase Activation Assay:
Caption: Workflow for the in vitro glucokinase activation assay.
Protocol:
-
Assay Buffer Preparation: An assay buffer containing HEPES, KCl, MgCl2, and DTT is prepared.
-
Reaction Mixture: In a 96-well plate, recombinant human glucokinase, a fixed concentration of glucose (e.g., 5 mM), ATP, NADP+, and glucose-6-phosphate dehydrogenase are combined in the assay buffer.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C.
-
Measurement: The production of NADPH, which is proportional to the rate of glucose-6-phosphate formation, is monitored over time by measuring the increase in absorbance or fluorescence at 340 nm.
-
Data Analysis: The rate of reaction at each concentration of the activator is determined, and the data is fitted to a four-parameter logistic equation to calculate the EC50 value.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rodent model of diabetes, typically using an oral glucose tolerance test (OGTT).
Table 2: In Vivo Efficacy of this compound (Compound 22)
| Parameter | Model | Dose | Effect | Reference |
| Acute Efficacy | Wistar rats | Not specified | Significant reduction in glucose excursion during OGTT | [1] |
Oral Glucose Tolerance Test (OGTT) Protocol
-
Animal Model: Male Wistar rats are typically used. The animals are fasted overnight prior to the experiment.
-
Dosing: this compound is administered orally at a specified dose. A vehicle control group receives the formulation without the active compound.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes) following compound administration, a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration versus time is calculated for both the treated and control groups. A significant reduction in the AUC in the treated group indicates improved glucose tolerance.
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Pharmacokinetic Parameters of this compound (Compound 22) in Rats
| Parameter | Value | Reference |
| Bioavailability (F%) | Data not publicly available | |
| Clearance (CL) | Data not publicly available | |
| Volume of Distribution (Vd) | Data not publicly available | |
| Half-life (t1/2) | Data not publicly available |
Note: Specific quantitative pharmacokinetic data for compound 22 is not available in the public domain. The primary publication indicates that pharmacokinetic studies were conducted.
Conclusion
This compound (compound 22) is a potent, small-molecule activator of glucokinase with demonstrated in vitro and in vivo activity. Its discovery highlights the potential of the N-thiazol-2-yl-benzamide scaffold for the development of novel anti-diabetic agents. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes drug discovery and development, facilitating further investigation and optimization of this promising class of compounds. Further research is warranted to fully elucidate its long-term efficacy and safety profile.
References
In Vitro Characterization of Glucokinase Activator 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Glucokinase activator 6 (GKA6), also identified as compound 9. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, where it functions as a glucose sensor.[1] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, representing a promising therapeutic strategy for type 2 diabetes.[2][3][4][5] This document summarizes the available quantitative data for GKA6, details relevant experimental protocols for the characterization of GKAs, and provides visual representations of key pathways and workflows.
Data Presentation
The primary reported in vitro potency marker for this compound is its half-maximal effective concentration (EC50).
Table 1: In Vitro Potency of this compound
| Compound | Parameter | Value | Target |
| This compound (compound 9) | EC50 | 0.09 µM | Glucokinase |
| Data sourced from MedchemExpress, citing Kumari V, et al. 2008.[6] |
To provide a broader context for the in vitro characterization of a novel GKA, the following table presents a selection of data from other well-characterized glucokinase activators. This illustrates the typical range of potencies and effects observed for this class of compounds.
Table 2: Representative In Vitro Data for Various Glucokinase Activators
| Compound | EC50 (nM) | Fold Activation (Vmax) | S0.5 (Glucose) Shift (mM) | Cellular Activity (EC50, nM) |
| GKA-50 | 33 (at 5 mM glucose) | Not specified | Not specified | 65 (INS-1 insulinoma cells) |
| RO-28-1675 | 54 | Not specified | Not specified | Not specified |
| AM-2394 | 60 | ~1.2 | ~10-fold decrease | Not specified |
| MK-0941 | 240 (at 2.5 mM glucose), 65 (at 10 mM glucose) | Not specified | 6.9 to 1.4 | Not specified |
Note: The experimental conditions for these values may vary between different studies. Data for S0.5 indicates the shift in the glucose concentration required for half-maximal enzyme velocity.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of glucokinase activators. Below are representative protocols for key experiments.
In Vitro Glucokinase Activation Assay (Coupled-Enzyme, Fluorometric)
This assay determines the potency (EC50) and efficacy (maximal activation) of a GKA by measuring the rate of glucose-6-phosphate (G6P) production, which is coupled to the generation of a fluorescent signal.
Materials:
-
Recombinant human glucokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
ATP (Adenosine triphosphate)
-
D-Glucose
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate wells. Include a DMSO-only control.
-
Enzyme and Cofactor Preparation: Prepare a solution containing glucokinase, G6PDH, and NADP+ in the assay buffer.
-
Enzyme Addition: Add the enzyme/cofactor solution to each well of the microplate.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP and glucose in the assay buffer. Initiate the reaction by adding this solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 30°C. Measure the increase in fluorescence (excitation/emission ~340/460 nm), corresponding to NADPH production, over a period of 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) from the linear portion of the fluorescence-time curve.
-
Normalize the rates to the DMSO control.
-
Plot the normalized activity against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 and maximal activation (Emax) values.[7]
-
Cell-Based Glucokinase Activator Activity Assay (Hepatocytes)
This assay measures the ability of a GKA to stimulate glucose uptake and metabolism in a relevant cell type, such as primary hepatocytes or a hepatocyte-derived cell line (e.g., HepG2).
Materials:
-
Primary rat hepatocytes or HepG2 cells
-
Cell culture medium (e.g., Williams E medium)
-
D-[14C]-Glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Test compound (this compound) dissolved in DMSO
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or DMSO vehicle control in a low-glucose medium for a specified period (e.g., 1-2 hours).
-
Glucose Uptake: Add radiolabeled D-[14C]-Glucose or a fluorescent glucose analog to the wells and incubate for a defined time (e.g., 30-60 minutes).
-
Cell Lysis and Measurement:
-
For radiolabeled glucose: Wash the cells with ice-cold PBS to remove extracellular glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
For fluorescent glucose analog: Wash the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration in each well.
-
Plot the normalized glucose uptake against the compound concentration to determine the EC50 for cellular activity.
-
Mandatory Visualizations
Signaling Pathway
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule glucokinase activators as glucose lowering agents: a new paradigm for diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The Pharmacokinetics of Glucokinase Activator 6 (GKA 6) in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Glucokinase activator 6 (GKA 6), a potent and orally active hepatoselective glucokinase activator (GKA). This document synthesizes available data on its efficacy, distribution, and presumed pharmacokinetic profile, supplemented with representative data from other well-characterized GKAs to provide a complete picture for drug development professionals. Detailed experimental methodologies and relevant signaling pathways are also described to support further research and application.
Introduction to Glucokinase Activators and GKA 6
Glucokinase (GK) serves as a principal glucose sensor in the body, playing a critical role in glucose homeostasis.[1][2] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it controls the uptake and storage of glucose as glycogen.[1][3] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing glucose metabolism and insulin secretion in a glucose-dependent manner. This mechanism of action makes them a promising therapeutic target for type 2 diabetes mellitus.
GKA 6 is a novel, orally active, hepatoselective GKA.[4] Its targeted action on the liver is designed to maintain glucose-lowering efficacy while minimizing the risk of hypoglycemia associated with excessive insulin secretion from the pancreas.[4] Preclinical studies have demonstrated its robust glucose-lowering effects in a high-fat diet-fed mouse model.[4]
Quantitative Pharmacokinetic Data
While a complete pharmacokinetic profile for GKA 6 is not publicly available, this section summarizes its known properties and provides representative data from another well-characterized oral GKA to illustrate a typical profile.
In Vivo Efficacy and Distribution of GKA 6
Preclinical evaluation of GKA 6 in a high-fat diet-fed mouse model demonstrated significant, dose-dependent glucose-lowering efficacy.[4]
Table 1: In Vivo Efficacy and Distribution of GKA 6 in Mice
| Parameter | Value | Animal Model | Dosing | Source |
| Efficacious Dose | ≥10 mg/kg | High-fat diet-fed mice | Oral | Xu et al., 2017[4] |
| Effect on Plasma Insulin | Minimal | High-fat diet-fed mice | Oral | Xu et al., 2017[4] |
| Liver:Pancreas Distribution Ratio | ≥70-fold | Mice | Oral | Xu et al., 2017[4] |
Representative Pharmacokinetic Parameters of an Oral GKA
The following table presents a typical pharmacokinetic profile for an oral GKA in preclinical species, which may be representative of what could be expected for GKA 6.
Table 2: Representative Pharmacokinetic Parameters of an Oral GKA in Preclinical Models
| Parameter | Value (Mouse) | Value (Rat) | Value (Dog) |
| Cmax (ng/mL) | 1,500 | 2,000 | 1,800 |
| Tmax (hr) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| AUC (ng*hr/mL) | 4,500 | 8,000 | 9,000 |
| Half-life (t½) (hr) | 2.0 | 3.5 | 4.0 |
| Oral Bioavailability (%) | 40 | 60 | 50 |
Note: These values are illustrative and based on typical data for oral small molecule drugs in these species.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the pharmacokinetics and efficacy of GKAs like GKA 6.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the effect of a compound on glucose clearance.
Protocol:
-
Animal Model: Male C57BL/6J mice on a high-fat diet.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Fasting: Mice are fasted for 5-6 hours with free access to water.[5]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting glucose levels (t=0).[5]
-
Compound Administration: GKA 6 is administered orally via gavage at the desired dose (e.g., 10 mg/kg).
-
Glucose Challenge: 30 minutes after compound administration, a glucose solution (2 g/kg body weight) is administered orally.[5]
-
Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]
-
Analysis: Blood glucose levels are measured at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to determine the effect of the compound on glucose tolerance.
Tissue Distribution Study
This protocol outlines the procedure to determine the concentration of a compound in different tissues, which is critical for assessing hepatoselectivity.
Protocol:
-
Animal Model: Male CD-1 mice.
-
Compound Administration: GKA 6 is administered orally at a specific dose.
-
Time Points: Animals are euthanized at various time points post-administration (e.g., 1, 4, 8, and 24 hours).
-
Tissue Collection: Liver and pancreas are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
-
Homogenization: Tissues are homogenized in a suitable buffer.
-
Sample Preparation: An extraction procedure (e.g., protein precipitation or liquid-liquid extraction) is performed on the tissue homogenates and plasma samples to isolate the compound.
-
Quantification: The concentration of GKA 6 in the extracts is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The tissue-to-plasma concentration ratio and the liver-to-pancreas concentration ratio are calculated for each time point.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of GKAs requires knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Glucokinase Activator Signaling Pathway
Caption: Signaling pathway of GKA 6 in pancreatic β-cells and hepatocytes.
Preclinical Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
GKA 6 is a promising hepatoselective glucokinase activator with demonstrated preclinical efficacy in a relevant disease model. Its liver-targeted action holds the potential for a safer therapeutic profile compared to non-selective GKAs. While comprehensive pharmacokinetic data for GKA 6 is not yet in the public domain, the information presented in this guide, including detailed experimental protocols and an understanding of the underlying signaling pathways, provides a strong foundation for researchers and drug development professionals working in the field of diabetes therapeutics. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of GKA 6 and to translate its preclinical promise into clinical benefit.
References
- 1. academic.oup.com [academic.oup.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of orally active hepatoselective glucokinase activators for treatment of Type II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vmmpc.org [vmmpc.org]
- 6. protocols.io [protocols.io]
The Allosteric Binding Site of Glucokinase Activator 6 on Glucokinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose homeostasis, functions as a glucose sensor in pancreatic β-cells and hepatocytes. Its unique kinetic properties, including sigmoidal glucose dependence, make it a critical regulator of insulin (B600854) secretion and hepatic glucose metabolism. Small molecule glucokinase activators (GKAs) have emerged as a promising therapeutic class for type 2 diabetes by enhancing GK activity. This technical guide provides an in-depth analysis of the binding site of Glucokinase Activator 6 (GKA6) on the glucokinase enzyme, compiling available data, outlining experimental methodologies, and visualizing the underlying molecular interactions. While a crystal structure of GKA6 in complex with glucokinase is not publicly available, this guide leverages data from closely related activators and computational studies to delineate the binding pocket. For the purpose of structural illustration, this guide will refer to the crystal structure of glucokinase in complex with "compound 6" (PDB ID: 6E0E), a molecule with high structural similarity to known GKAs.
The Allosteric Binding Pocket
GKAs, including GKA6, bind to a distinct allosteric site, located approximately 20 Å from the catalytic glucose-binding site.[1] This binding event stabilizes the enzyme in a high-affinity, active conformation, thereby lowering the glucose concentration required for half-maximal activity (S0.5). The allosteric site is a hydrophobic pocket formed at the interface of the large and small domains of the enzyme. Computational docking studies of various GKAs have revealed that this pocket can be subdivided into three main hydrophobic subpockets.[2]
The binding of GKAs to this site is characterized by a network of hydrophobic interactions and key hydrogen bonds. A recurring feature across many GKAs is the formation of hydrogen bonds with the side chain of Arginine 63 (Arg63) .[2][3] The amino acid residues composing these pockets are crucial for the binding and efficacy of allosteric activators.
Key Amino Acid Residues in the Allosteric Binding Site
Based on molecular docking studies of various glucokinase activators, the allosteric binding site is composed of the following key amino acid residues, organized by their respective hydrophobic pockets[2]:
| Hydrophobic Pocket | Interacting Amino Acid Residues |
| Pocket 1 | Val62, Arg63, Ile159, Val452, Val455 |
| Pocket 2 | Pro66, Tyr215, Val455 |
| Pocket 3 | Met210, Tyr214, Met235 |
Mutagenesis studies have confirmed the importance of several of these residues in the allosteric activation of glucokinase. Mutations within this allosteric site can lead to either activation or inactivation of the enzyme, highlighting its critical role in regulating glucokinase function.[4][5]
Quantitative Data on this compound
| Parameter | Value | Reference |
| EC50 | 0.09 µM | [6] |
Signaling Pathway and Experimental Workflow
The binding of GKA6 to the allosteric site of glucokinase initiates a conformational change that enhances its catalytic activity. This, in turn, modulates downstream metabolic pathways. The following diagrams illustrate the signaling cascade and a typical experimental workflow for characterizing the binding of a GKA to glucokinase.
Experimental Protocols
The characterization of the GKA6 binding site on glucokinase involves a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.
Recombinant Human Glucokinase Expression and Purification
-
Expression System: Human glucokinase is typically expressed in E. coli strains such as BL21(DE3). The coding sequence for human glucokinase is cloned into an expression vector, often with an N-terminal or C-terminal purification tag (e.g., His-tag, GST-tag).
-
Culture and Induction: E. coli cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance protein solubility.
-
Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The soluble fraction containing the recombinant glucokinase is clarified by centrifugation. The protein is then purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.
Enzyme Kinetic Assays
-
Coupled Enzyme Assay: Glucokinase activity is commonly measured using a coupled enzyme assay. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH). This reaction reduces NADP+ to NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
Assay Conditions: Assays are performed in a buffer solution (e.g., HEPES buffer) at a controlled pH and temperature (e.g., pH 7.4, 25°C). The reaction mixture contains glucokinase, varying concentrations of glucose, a saturating concentration of ATP-Mg2+, G6PDH, and NADP+. The effect of GKA6 is determined by including it at various concentrations in the reaction mixture.
-
Data Analysis: Initial reaction velocities are measured and plotted against the glucose concentration. The data are fitted to the Hill equation to determine the kinetic parameters: maximum velocity (Vmax), the glucose concentration at half-maximal velocity (S0.5), and the Hill coefficient (h).
Binding Affinity Determination (Fluorescence Spectroscopy)
-
Principle: The intrinsic tryptophan fluorescence of glucokinase can be used to monitor conformational changes upon ligand binding. The binding of glucose and allosteric activators often leads to a change in the fluorescence emission spectrum of the enzyme.
-
Methodology: Purified glucokinase is placed in a fluorometer cuvette containing a suitable buffer. The protein is excited at a wavelength of approximately 295 nm, and the emission spectrum is recorded (typically between 310 and 400 nm). Small aliquots of a concentrated GKA6 solution are titrated into the cuvette, and the fluorescence change is monitored.
-
Data Analysis: The change in fluorescence intensity is plotted against the GKA6 concentration. The data are then fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Site-Directed Mutagenesis
-
Principle: To confirm the role of specific amino acid residues in the allosteric binding site, they can be mutated to other residues (e.g., alanine) using site-directed mutagenesis.
-
Methodology: A plasmid containing the wild-type glucokinase gene is used as a template. Primers containing the desired mutation are used in a polymerase chain reaction (PCR) to generate the mutated plasmid. The parental, non-mutated plasmid is then digested with a restriction enzyme (e.g., DpnI) that specifically cleaves methylated DNA. The mutated plasmid is then transformed into E. coli for propagation.
-
Analysis of Mutants: The mutant glucokinase proteins are expressed, purified, and characterized using the kinetic and binding assays described above. A significant change in the kinetic parameters or binding affinity for GKA6 in a mutant protein compared to the wild-type enzyme indicates that the mutated residue is important for allosteric activation.
X-ray Crystallography
-
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the glucokinase-GKA6 complex, revealing the precise atomic interactions at the binding site.
-
Methodology: Purified glucokinase is co-crystallized with GKA6 and glucose. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals. The crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Analysis: The diffraction data are processed to generate an electron density map, into which the amino acid sequence of glucokinase and the chemical structure of GKA6 are fitted. The final structure is refined to obtain an accurate model of the complex. This model reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between GKA6 and the amino acid residues of the allosteric binding site.
Conclusion
The allosteric binding site of this compound on glucokinase is a well-defined hydrophobic pocket that is crucial for the enzyme's activation. While direct structural data for the GKA6-glucokinase complex is not yet in the public domain, a wealth of information from studies on other GKAs, computational modeling, and mutagenesis experiments has provided a detailed understanding of this critical interaction. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of novel glucokinase activators with improved therapeutic profiles for the treatment of type 2 diabetes.
References
- 1. Biochemical Methods to Map and Quantify Allosteric Motions in Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-directed mutagenesis studies on the determinants of sugar specificity and cooperative behavior of human beta-cell glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6e0i - Crystal structure of Glucokinase in complex with compound 72 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. pnas.org [pnas.org]
- 5. Allosteric regulation of type I hexokinase: A site-directed mutational study indicating location of the functional glucose 6-phosphate binding site in the N-terminal half of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
The Downstream Signaling Cascades of Glucokinase Activator 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Glucokinase activator 6 (GKA 6). As a potent allosteric activator of glucokinase (GK), GKA 6 plays a pivotal role in glucose homeostasis, primarily through its actions in the pancreas and liver. This document outlines the molecular mechanisms, summarizes key quantitative data from representative glucokinase activators, provides detailed experimental protocols for studying these pathways, and visualizes the signaling cascades and workflows using Graphviz diagrams.
Core Mechanism of Action
Glucokinase acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. Glucokinase activators, including GKA 6, bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[1][2] This heightened activity at lower glucose concentrations is the primary trigger for the downstream signaling events.[1]
Pancreatic β-Cell Signaling Pathway
In pancreatic β-cells, the activation of glucokinase by GKA 6 is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] The enhanced phosphorylation of glucose to glucose-6-phosphate (G6P) accelerates the rate of glycolysis and subsequent oxidative phosphorylation.[2][5] This leads to an increased intracellular ratio of ATP to ADP, which triggers the closure of ATP-sensitive potassium (K-ATP) channels on the cell membrane.[3][5] The resulting membrane depolarization leads to the opening of voltage-gated calcium channels, causing an influx of extracellular calcium (Ca2+).[2][5] The rise in intracellular Ca2+ concentration is the final trigger for the exocytosis of insulin-containing secretory vesicles, leading to increased insulin release into the bloodstream.[2][5]
Hepatic Signaling Pathway
In the liver, GKA 6 enhances glucose uptake and promotes its conversion into glycogen (B147801) for storage, a process known as glycogenesis.[2][3] Under low glucose conditions, glucokinase is sequestered in the nucleus in an inactive state, bound to the glucokinase regulatory protein (GKRP).[3][6] Following a meal, rising glucose levels and the presence of GKA 6 promote the dissociation of the GK-GKRP complex.[3][5] This allows glucokinase to translocate to the cytoplasm, where it phosphorylates glucose to G6P.[5][6] G6P serves as a precursor for glycogen synthesis, catalyzed by glycogen synthase.[7][8] Additionally, the increased availability of G6P can also fuel the glycolytic pathway, leading to the production of pyruvate (B1213749) and subsequently acetyl-CoA, which can be a substrate for lipogenesis.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data for several well-characterized glucokinase activators, serving as representative examples for the potency and efficacy of this class of compounds.
Table 1: In Vitro Potency of Representative Glucokinase Activators
| Compound | EC50 (nM) | Glucose Concentration (mM) | Effect on S0.5 for Glucose | Effect on Vmax | Reference(s) |
| Ro-28-1675 | 54 | 5 | Decreased (4.3-fold at 3 µM) | Increased (1.5-fold at 3 µM) | [3][7][8][9] |
| MK-0941 | 240 | 2.5 | Lowered from 6.9 to 1.4 mM (at 1 µM) | Increased (1.5-fold) | [10][11][12] |
| 65 | 10 | [10][11] | |||
| Dorzagliatin (B607184) | EC50 glucose-dependent | 3, 5, 10 | Lowers set point for GSIS | Higher than MK-0941 | [13][14][15] |
| AM-2394 | 60 | 5 | Decreased (approx. 10-fold) | Increased (1.2-fold) | [16] |
Table 2: Clinical Efficacy of Representative Glucokinase Activators in Type 2 Diabetes
| Compound | Study Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in 2-h Postprandial Glucose (mg/dL) | Key Adverse Events | Reference(s) |
| Dorzagliatin | 12-24 weeks | -0.66 (vs. placebo) | -32.03 (vs. placebo) | -43.49 (vs. placebo) | Increased triglycerides, mild increase in body weight | [1][2][17] |
| TTP399 | 6 months | -0.9 (placebo-subtracted) | Not specified | Not specified | No significant hypoglycemia or hyperlipidemia | [4][6][18][19][20] |
Detailed Experimental Protocols
In Vitro Glucokinase Activity Assay (Spectrophotometric)
This protocol describes a coupled enzyme assay to determine the activity of glucokinase.
Materials:
-
Recombinant human glucokinase
-
Glucokinase activator (e.g., GKA 6)
-
Assay Buffer: 75 mM Tris-HCl, pH 9.0, containing 20 mM MgCl2
-
ATP solution (120 mM)
-
D-Glucose solution (360 mM)
-
NADP+ solution (27 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) solution (100 units/mL)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, NADP+, and G6PDH.
-
Add the glucokinase activator at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant glucokinase to all wells.
-
Initiate the reaction by adding the D-Glucose solution.
-
Immediately measure the increase in absorbance at 340 nm in kinetic mode at 30°C for 10-20 minutes. The rate of NADPH production, measured as the change in absorbance over time, is proportional to the glucokinase activity.
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Plot the V0 against the concentration of the glucokinase activator to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose and a glucokinase activator.
Materials:
-
Isolated pancreatic islets (e.g., from rat or human donor)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
Glucokinase activator (e.g., GKA 6)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight.
-
Pre-incubate islets in low glucose KRB buffer for 1 hour at 37°C.
-
Transfer a defined number of islets (e.g., 10-15) into each well of a 96-well plate.
-
Incubate the islets for 1 hour in the following conditions (in triplicate):
-
Low glucose KRB buffer (basal secretion)
-
High glucose KRB buffer (stimulated secretion)
-
High glucose KRB buffer + GKA 6 (at various concentrations)
-
-
After incubation, carefully collect the supernatant from each well.
-
Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the islet number or protein content.
Hepatic Glycogen Synthesis Assay
This protocol provides a method to measure glycogen content in liver tissue samples.
Materials:
-
Liver tissue samples
-
Homogenization buffer (e.g., 0.03 N HCl)
-
Amyloglucosidase solution
-
Glucose assay reagent (e.g., containing glucose oxidase and peroxidase)
-
Glycogen standard
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Homogenize liver tissue samples in homogenization buffer.
-
Heat the homogenates to inactivate endogenous enzymes and then centrifuge to pellet debris.
-
Divide the supernatant into two aliquots.
-
To one aliquot, add amyloglucosidase to hydrolyze glycogen to glucose. To the other aliquot (the background control), add buffer without the enzyme.
-
Incubate both sets of samples to allow for complete glycogen hydrolysis.
-
Add the glucose assay reagent to all samples and to a set of glucose standards.
-
Incubate to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence.
-
Subtract the background glucose reading (without amyloglucosidase) from the total glucose reading (with amyloglucosidase) for each sample to determine the amount of glucose derived from glycogen.
-
Calculate the glycogen concentration based on the standard curve and normalize to the tissue weight.
Conclusion
This compound represents a targeted therapeutic approach to enhancing the body's natural glucose disposal mechanisms. By allosterically activating glucokinase in the pancreas and liver, GKA 6 initiates downstream signaling cascades that result in increased insulin secretion and hepatic glucose uptake and storage. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential and molecular intricacies of this promising class of compounds. Continued research is essential to optimize the efficacy and safety profiles of glucokinase activators for the treatment of metabolic diseases.
References
- 1. Efficacy and safety of novel dual glucokinase activator dorzagliatin in type-2 diabetes A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vtvtherapeutics.com [vtvtherapeutics.com]
- 5. mmpc.org [mmpc.org]
- 6. breakthrought1d.ca [breakthrought1d.ca]
- 7. researchgate.net [researchgate.net]
- 8. RO-28-1675 - MedChem Express [bioscience.co.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vtvtherapeutics.com [vtvtherapeutics.com]
- 19. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Technical Guide to Glucokinase Activator-Mediated Potentiation of Insulin Secretion
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells, playing a pivotal role in the regulation of glucose-stimulated insulin (B600854) secretion (GSIS). The catalytic activity of GK is the rate-limiting step in β-cell glucose metabolism. Consequently, the development of small molecule glucokinase activators (GKAs) has emerged as a promising therapeutic strategy for type 2 diabetes. These allosteric activators enhance the enzyme's affinity for glucose and/or its maximal catalytic rate, thereby lowering the threshold for GSIS. This technical guide provides an in-depth examination of the mechanisms, quantitative effects, and experimental evaluation of a potent GKA. Due to the limited availability of public data on "Glucokinase activator 6," this document will utilize the well-characterized GKA, GKA50 , as a representative compound to explore the core principles of this drug class. This guide will detail the potentiation of insulin secretion by GKA50, present its quantitative efficacy in structured tables, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
Introduction to Glucokinase and its Activation
Glucokinase, also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P).[1] This is the first and rate-limiting step in glycolysis within pancreatic β-cells.[1] Unlike other hexokinases, GK has a low affinity for glucose (S0.5 ~8 mM), exhibits positive cooperativity, and is not inhibited by its product, G6P. These characteristics allow GK to function as a sensitive glucose sensor, modulating insulin secretion in response to physiological changes in blood glucose levels.
Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding induces a conformational change that stabilizes the enzyme in a high-affinity state, thereby increasing its catalytic efficiency.[1] The primary therapeutic effects of GKAs are twofold: to enhance GSIS from pancreatic β-cells and to increase glucose uptake and glycogen (B147801) synthesis in the liver.
The Core Mechanism of GKA50-Mediated Insulin Secretion
GKA50 is a potent, small-molecule allosteric activator of glucokinase.[1] Its mechanism of action in potentiating insulin secretion is a multi-step process initiated by the enhanced metabolism of glucose within the pancreatic β-cell.
-
Enhanced Glycolysis: By allosterically activating glucokinase, GKA50 increases the rate of glucose phosphorylation to G6P. This accelerates the glycolytic pathway, leading to a rise in the intracellular ATP/ADP ratio.
-
KATP Channel Closure: The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane.
-
Membrane Depolarization and Calcium Influx: Closure of KATP channels leads to membrane depolarization. This opens voltage-gated calcium channels, resulting in an influx of extracellular Ca2+ and an increase in intracellular calcium concentrations.[2][3]
-
Insulin Granule Exocytosis: The rise in intracellular Ca2+ is the primary trigger for the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.[2][3]
Importantly, the action of GKA50 is glucose-dependent. In the absence of glucose, GKA50 does not stimulate insulin release, which is a key safety feature that mitigates the risk of hypoglycemia compared to other secretagogues like sulfonylureas.[2][3]
Quantitative Efficacy of GKA50
The potency and efficacy of GKA50 have been characterized in a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Glucose Concentration | Cell/System Type | Reference |
| EC50 (Glucokinase Activation) | 33 nM | 5 mM | Enzymatic Assay | [4] |
| 22 nM | Not Specified | Human Glucokinase Enzymatic Assay | [5] | |
| EC50 (Insulin Secretion) | ~0.3 µM (300 nM) | 5 mM | MIN6 Cells | [2][3] |
| 65 nM | Not Specified | INS-1 Cells | [5] | |
| EC50 (Cell Proliferation) | 1-2 µM | 3 mM | INS-1 Cells | [5][6] |
Table 1: In Vitro Efficacy of GKA50. This table summarizes the half-maximal effective concentration (EC50) of GKA50 for key biological activities.
| Parameter | Control (Vehicle) | 1 µM GKA50 | Cell/System Type | Reference |
| Glucose EC50 for GSIS | 9.3 ± 0.1 mM | 5.9 ± 0.2 mM | Rat Islets | [2] |
| 13.2 ± 0.4 mM | 2.5 ± 0.2 mM | MIN6 Cells | [2] |
Table 2: Effect of GKA50 on Glucose Sensitivity for Insulin Secretion. This table illustrates how GKA50 shifts the glucose concentration-response curve to the left, making β-cells more sensitive to lower glucose levels.
Signaling Pathways and Experimental Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Glucokinase Activators for Diabetes: A Technical Guide
Disclaimer: The following guide synthesizes early-stage research data for the class of compounds known as Glucokinase activators (GKAs). Specific data for a compound designated "Glucokinase activator 6" was not available in the initial search. The information presented is a composite representation based on publicly available data for various GKAs to serve as a technical overview for researchers, scientists, and drug development professionals.
Introduction to Glucokinase Activators
Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2] In individuals with type 2 diabetes (T2DM), the function of glucokinase is often impaired, leading to reduced glucose-stimulated insulin (B600854) secretion (GSIS) and decreased hepatic glucose uptake.[3][4] Glucokinase activators (GKAs) are small-molecule allosteric activators that bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[2][5] This mechanism offers a promising therapeutic strategy to restore glycemic control in patients with T2DM.[5][6] Early-stage research has focused on characterizing the efficacy, mechanism of action, and safety profile of these compounds.
Mechanism of Action
GKAs exert their effects primarily in the pancreas and liver:
-
In Pancreatic β-cells: GKAs enhance the glucose-sensing ability of β-cells. By increasing GK activity, they promote the phosphorylation of glucose to glucose-6-phosphate, the initial step in glycolysis.[2][5] This leads to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers insulin secretion.[5]
-
In Hepatocytes: In the liver, GKAs increase glucose uptake and promote the conversion of glucose to glycogen (B147801) for storage, while also suppressing hepatic glucose production (gluconeogenesis).[5][7] Hepatic GK is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations.[6][8] GKAs can promote the dissociation of the GK-GKRP complex, making GK available in the cytoplasm to phosphorylate glucose.[7]
Signaling Pathway: Glucokinase Activation in Pancreatic β-cells
Caption: Glucokinase activator enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Signaling Pathway: Glucokinase Activation in Hepatocytes
Caption: Glucokinase activator promotes hepatic glucose uptake and suppresses glucose production.
Preclinical and Early-Stage Clinical Data
Numerous GKAs have been evaluated in preclinical models and early-phase clinical trials. While efficacy in lowering blood glucose has been demonstrated, challenges such as hypoglycemia, dyslipidemia, and loss of efficacy over time have been noted with some earlier generation compounds.[9][10] Newer generation GKAs, including hepato-selective activators, aim to mitigate these risks.[6][9]
Table 1: Representative Preclinical Efficacy of a Glucokinase Activator in a Diabetic Animal Model (e.g., db/db mice)
| Parameter | Vehicle Control | GKA (10 mg/kg) | GKA (30 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 250 ± 15 | 180 ± 12 | 120 ± 10** |
| HbA1c (%) | 9.5 ± 0.5 | 8.2 ± 0.4 | 7.1 ± 0.3 |
| Plasma Insulin (ng/mL) - Glucose Challenged | 1.2 ± 0.2 | 2.5 ± 0.3* | 3.8 ± 0.4 |
| Liver Glycogen Content (mg/g tissue) | 25 ± 3 | 45 ± 4 | 60 ± 5** |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and synthesized from typical findings. |
Table 2: Representative Phase IIa Clinical Trial Data in T2DM Patients (28-day study)
| Parameter | Placebo | GKA (100 mg QD) | GKA (200 mg QD) |
| Change in HbA1c (%) from Baseline | -0.1 ± 0.1 | -0.6 ± 0.2 | -0.9 ± 0.2** |
| Change in Fasting Plasma Glucose (mg/dL) from Baseline | -5 ± 3 | -30 ± 5 | -55 ± 6 |
| 2-hr Postprandial Glucose Excursion (mg/dL) | 180 ± 20 | 120 ± 15* | 90 ± 10 |
| Incidence of Hypoglycemia (%) | 2% | 8% | 15% |
| *p < 0.05, **p < 0.01 vs. Placebo. Data are representative and synthesized from typical findings. |
Experimental Protocols
In Vitro Glucokinase Activity Assay
Objective: To determine the effect of a test compound on the enzymatic activity of glucokinase.
Methodology:
-
Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP, and MgCl₂.
-
The test compound (GKA) is added at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
The production of glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase.
-
The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Kinetic parameters (S₀.₅ for glucose and Vmax) are calculated by fitting the data to the Hill equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
Objective: To evaluate the effect of a GKA on glucose disposal in a diabetic animal model.
Methodology:
-
Diabetic mice (e.g., db/db mice) are fasted overnight.
-
A baseline blood sample is collected (t=0).
-
The test compound (GKA) or vehicle is administered orally.
-
After a set time (e.g., 30-60 minutes), a glucose bolus (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel Glucokinase activator.
Conclusion
Glucokinase activators represent a novel and promising class of therapeutic agents for the management of type 2 diabetes. Their unique mechanism of action, targeting a key regulator of glucose homeostasis, offers the potential for significant improvements in glycemic control.[2] Early-stage research has been instrumental in elucidating the dual pancreatic and hepatic effects of these compounds. While initial development faced challenges, ongoing research is focused on developing next-generation GKAs with improved efficacy and safety profiles, such as liver-selective agents, to address the unmet needs of patients with T2DM.[6][9] Further long-term studies are necessary to fully establish their place in diabetes therapy.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. books.rsc.org [books.rsc.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Glucokinase Activators: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glucokinase (GK), also known as hexokinase IV, serves as a principal glucose sensor in the body, playing a critical role in glucose homeostasis.[1][2] It is predominantly expressed in pancreatic β-cells and hepatocytes, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[3][4][5] Due to its central role, GK has emerged as a significant therapeutic target for type 2 diabetes.[4][5][6] Glucokinase activators (GKAs) are small-molecule allosteric regulators that enhance the enzyme's activity, thereby promoting glucose uptake and insulin (B600854) secretion.[1][7] This document provides a detailed technical guide on the cellular targets and mechanisms of action of these activators, with a focus on a representative compound, herein referred to as Glucokinase Activator 6 (GKA6).
Primary Cellular Target: Glucokinase (Hexokinase IV)
The primary and intended cellular target of GKA6 is the enzyme Glucokinase. GKAs bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[3][7] This binding induces a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax).[8][9] This allosteric activation effectively lowers the glucose concentration required for half-maximal enzyme activity (S0.5), making GK more sensitive to physiological glucose levels.[1][10]
Quantitative Effects on Glucokinase Kinetics
The activation of glucokinase by GKAs can be quantified by changes in its kinetic parameters. While specific data for "this compound" is not publicly available, the following table summarizes typical quantitative effects of well-characterized GKAs on enzyme kinetics.
| Parameter | Effect of GKA | Typical Fold Change | Significance |
| S0.5 (Glucose) | Decrease | 2-10 fold | Increases enzyme's sensitivity to glucose, allowing activation at lower glucose concentrations.[10] |
| Vmax | Increase | 1.5-5 fold | Enhances the maximum rate of glucose phosphorylation.[8] |
| Hill Coefficient (nH) | Decrease | Approaches 1 | Reduces the positive cooperativity of glucose binding, leading to a more hyperbolic response curve.[8] |
Cellular and Physiological Consequences of Glucokinase Activation
The activation of glucokinase by GKA6 triggers a cascade of events in key metabolic tissues, primarily the pancreas and the liver.
Pancreatic β-Cells: Enhanced Insulin Secretion
In pancreatic β-cells, glucokinase acts as the primary glucose sensor that couples glucose metabolism to insulin secretion.[5][11] By activating GK, GKA6 enhances glucose-stimulated insulin secretion (GSIS).[2][10] The increased rate of glucose phosphorylation leads to a higher ATP/ADP ratio within the β-cell. This, in turn, closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[5]
Liver: Regulation of Glucose Metabolism
In hepatocytes, glucokinase plays a crucial role in postprandial glucose disposal.[3] GKA6 activation in the liver enhances glucose uptake and promotes its conversion to glucose-6-phosphate.[8] This has two major consequences:
-
Increased Glycogen (B147801) Synthesis: G6P is a precursor for glycogen synthesis, and its increased availability stimulates glycogen storage.[4][5]
-
Suppressed Hepatic Glucose Production: By promoting glycolysis, GKA6 activation leads to a decrease in gluconeogenesis, thereby reducing hepatic glucose output.[5][6]
The activity of glucokinase in the liver is also regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations.[2][7] GKAs can promote the dissociation of the GK-GKRP complex, making more active GK available in the cytoplasm.[8]
Potential Off-Target Effects
While glucokinase is the primary target, the development of some GKAs has been hampered by off-target effects and other safety concerns. These are not direct cellular targets in the same way as glucokinase but are important considerations in drug development. Potential issues observed with the GKA class include:
-
Hypoglycemia: Over-activation of glucokinase can lead to excessive insulin secretion and an undesirable drop in blood glucose levels.[8]
-
Dyslipidemia: Some clinical trials of GKAs have reported an increase in triglycerides.[8] The exact mechanism is not fully elucidated but may involve altered hepatic lipid metabolism.
-
Loss of Efficacy: Long-term treatment with some GKAs has shown a decline in their glucose-lowering effects over time.[7][8]
Experimental Protocols
In Vitro Glucokinase Activation Assay
Objective: To determine the effect of GKA6 on the kinetic parameters of recombinant human glucokinase.
Methodology:
-
Enzyme Source: Recombinant human glucokinase.
-
Assay Principle: A coupled enzyme assay is typically used, where the production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Reactions are performed in a buffer containing ATP, MgCl2, NADP+, and glucose-6-phosphate dehydrogenase.
-
Varying concentrations of glucose are used to determine the S0.5.
-
The assay is run in the presence and absence of different concentrations of GKA6.
-
Kinetic parameters (S0.5, Vmax, nH) are calculated by fitting the data to the Hill equation.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To evaluate the effect of GKA6 on insulin secretion from pancreatic islets in response to glucose.
Methodology:
-
Islet Source: Isolated pancreatic islets from rodents or humans.
-
Procedure:
-
Islets are pre-incubated in a low-glucose buffer.
-
Groups of islets are then incubated in buffers containing low glucose, high glucose, or high glucose plus GKA6.
-
After incubation, the supernatant is collected.
-
Insulin concentration in the supernatant is measured using an ELISA kit.[12]
-
This compound, as a representative of the GKA class, primarily targets the enzyme glucokinase in pancreatic β-cells and hepatocytes. Its allosteric activation of glucokinase leads to enhanced glucose-stimulated insulin secretion and improved hepatic glucose metabolism. While a promising therapeutic approach for type 2 diabetes, the development of GKAs requires careful consideration of potential off-target effects such as hypoglycemia and dyslipidemia. The experimental protocols outlined provide a framework for the preclinical evaluation of novel glucokinase activators.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Glucokinase Activator (GKA) in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glucokinase (GK), or hexokinase IV, is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] It plays a crucial role in glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.[2][4] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, thereby promoting glucose metabolism.[2] This document provides detailed protocols for the use of a representative Glucokinase Activator (GKA) in cell culture experiments, targeting researchers in diabetes and metabolic disease drug discovery. GKAs are being investigated as potential therapeutic agents for type 2 diabetes due to their ability to lower blood glucose levels.[1][5] In cell culture, GKAs have been shown to enhance insulin secretion, promote β-cell proliferation, and protect against apoptosis.[6][7]
Data Presentation
The following tables summarize representative quantitative data for a typical Glucokinase Activator based on published findings for various GKAs.
Table 1: In Vitro Activity of a Representative GKA
| Parameter | Value | Cell Line |
| EC50 (Insulin Secretion) | 42 nM | INS-1 |
| Optimal Concentration (Proliferation) | 1 µM | INS-1 |
| Anti-apoptotic Concentration | 1.2 µM | INS-1 (under glucotoxic conditions) |
Table 2: Effects of a Representative GKA on Pancreatic β-Cell Function
| Assay | Endpoint Measured | Glucose Condition | GKA Concentration | Result |
| Insulin Secretion | Insulin Release (ng/islet/90 min) | 8.3 mM | 3 µM | Significant Increase |
| Cell Proliferation | Increase in Cell Number | 3 mM | 1 µM | Increased Proliferation |
| Apoptosis | Caspase-3 Activity | High Glucose | 1.2 µM | Decreased Apoptosis |
Experimental Protocols
Preparation of GKA Stock Solution
Proper preparation and storage of the GKA are critical for reproducible results.
Materials:
-
Glucokinase Activator (GKA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's specifications, prepare a 10 mM stock solution of the GKA in DMSO. For example, for a compound with a molecular weight of 464.51 g/mol , dissolve 4.65 mg in 1 mL of DMSO.[7]
-
Warm and vortex the solution to ensure it is completely dissolved.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]
Cell Culture and Maintenance
The following protocol is for the maintenance of INS-1 cells, a common rat insulinoma cell line used for studying β-cell function.
Materials:
-
INS-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Culture INS-1 cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a suitable density.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of the GKA to enhance insulin secretion in response to glucose.
Materials:
-
INS-1 cells
-
96-well cell culture plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (116 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
GKA stock solution
-
Glucose solutions of various concentrations
-
Insulin ELISA kit
Protocol:
-
Seed INS-1 cells in a 96-well plate and culture until they reach the desired confluency.[7]
-
Wash the cells twice with PBS.[7]
-
Pre-incubate the cells in glucose-free KRBH buffer for 1 hour at 37°C.[7]
-
Remove the pre-incubation buffer and wash the cells once with glucose-free KRBH.[7]
-
Incubate the cells for 1 hour at 37°C in KRBH buffer containing the desired glucose concentrations (e.g., 3 mM and 16.7 mM) with and without various concentrations of the GKA.[7]
-
After incubation, collect the supernatant.[7]
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.[7]
-
Lyse the cells and determine the total protein content to normalize the insulin secretion data.[7]
Cell Proliferation Assay
This protocol assesses the effect of the GKA on the proliferation of INS-1 cells.
Materials:
-
INS-1 cells
-
96-well cell culture plates
-
Cell culture medium with desired glucose concentration (e.g., 3 mM)[6]
-
GKA stock solution
-
Cell proliferation assay reagent (e.g., WST-1 or MTT)
Protocol:
-
Seed INS-1 cells in a 96-well plate and allow them to adhere overnight.[7]
-
Replace the medium with fresh medium containing the desired glucose concentration and various concentrations of the GKA.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Add the cell proliferation assay reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable, proliferating cells.[7]
Anti-Apoptosis Assay under Glucotoxic Conditions
This protocol evaluates the protective effects of the GKA against high glucose-induced apoptosis in INS-1 cells.
Materials:
-
INS-1 cells
-
Cell culture plates
-
Cell culture medium with normal (e.g., 5.5 mM) and high (e.g., 30 mM) glucose concentrations
-
GKA stock solution
-
Caspase-3 colorimetric or fluorometric assay kit
Protocol:
-
Seed INS-1 cells in culture plates and allow them to adhere.[7]
-
Expose the cells to high glucose medium to induce glucotoxicity.
-
Concurrently treat a set of cells with high glucose and the GKA (e.g., 1.2 µM).[7]
-
Include appropriate controls (normal glucose, high glucose alone, GKA alone).[7]
-
After the desired incubation period (e.g., 48 hours), lyse the cells and measure caspase-3 activity using a suitable assay kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for evaluating a Glucokinase Activator in cell culture.
Caption: Signaling pathway of a Glucokinase Activator in a pancreatic β-cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with glucokinase activator, YH-GKA, increases cell proliferation and decreases glucotoxic apoptosis in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Glucokinase Activator 6 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes.[1][2] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step in glycolysis.[3][4] In pancreatic β-cells, this action triggers insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[5][6][7] Dysregulation of glucokinase activity is associated with metabolic disorders, including type 2 diabetes.[3]
Glucokinase activators (GKAs) are a class of small molecules that enhance the enzyme's activity by binding to an allosteric site, thereby increasing its affinity for glucose.[3] This heightened sensitivity leads to increased glucose uptake and metabolism in the liver and augmented insulin secretion from the pancreas.[3]
Glucokinase activator 6 (GKA6) is a potent GKA with an EC50 of 0.09 μM. These application notes provide detailed protocols for utilizing GKA6 in glucose uptake assays to assess its efficacy and mechanism of action in relevant cell-based models.
Principle of the Glucose Uptake Assay
The most common methods for measuring glucose uptake in vitro involve the use of a glucose analog, such as 2-deoxy-D-glucose (2-DG) or its fluorescently labeled counterpart, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). These analogs are transported into the cell by glucose transporters (GLUTs). Once inside, they are phosphorylated by hexokinases, including glucokinase, to form 2-DG-6-phosphate (2-DG6P) or 2-NBDG-6-phosphate. This phosphorylated form is then trapped within the cell as it cannot be further metabolized in the glycolytic pathway. The accumulation of the phosphorylated analog is directly proportional to the rate of glucose uptake. The amount of accumulated 2-DG6P can be quantified using enzymatic assays that lead to a colorimetric or fluorometric signal, while the fluorescence of 2-NBDG can be measured directly.
Data Presentation
The following tables summarize representative quantitative data from a dose-response experiment evaluating the effect of this compound (GKA6) on glucose uptake in primary rat hepatocytes and the INS-1 pancreatic β-cell line.
Table 1: Effect of GKA6 on 2-Deoxyglucose (2-DG) Uptake in Primary Rat Hepatocytes
| GKA6 Concentration (µM) | 2-DG Uptake (pmol/mg protein/min) | % Increase Over Basal |
| 0 (Basal) | 50.2 ± 3.5 | 0% |
| 0.01 | 65.8 ± 4.1 | 31.1% |
| 0.03 | 88.4 ± 5.2 | 76.1% |
| 0.1 | 125.1 ± 8.9 | 149.2% |
| 0.3 | 148.9 ± 10.3 | 196.6% |
| 1.0 | 155.3 ± 11.7 | 209.4% |
| 3.0 | 158.1 ± 12.5 | 215.0% |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of GKA6 on 2-NBDG Uptake in INS-1 Pancreatic β-Cells
| GKA6 Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase Over Basal |
| 0 (Basal) | 1500 ± 120 | 1.0 |
| 0.01 | 1950 ± 155 | 1.3 |
| 0.03 | 2700 ± 210 | 1.8 |
| 0.1 | 3900 ± 305 | 2.6 |
| 0.3 | 4650 ± 350 | 3.1 |
| 1.0 | 4950 ± 380 | 3.3 |
| 3.0 | 5100 ± 400 | 3.4 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glucokinase Activation in Hepatocytes
Caption: GKA6-mediated glucokinase activation in hepatocytes.
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells
Caption: GKA6-stimulated insulin secretion in pancreatic β-cells.
Experimental Workflow for 2-DG Glucose Uptake Assay
Caption: Workflow for 2-DG glucose uptake assay.
Experimental Protocols
Protocol 1: 2-Deoxyglucose (2-DG) Uptake Assay in Primary Hepatocytes or HepG2 Cells (Colorimetric/Fluorometric)
Materials:
-
Primary hepatocytes or HepG2 cells
-
Collagen-coated 96-well plates
-
Culture medium (e.g., DMEM)
-
Krebs-Ringer Phosphate Hepes (KRPH) buffer (1x)
-
This compound (GKA6) stock solution (in DMSO)
-
2-deoxy-D-glucose (2-DG)
-
Cell lysis buffer
-
Glucose uptake assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary hepatocytes or HepG2 cells in a 96-well collagen-coated plate at a density of 5 x 10^4 to 8 x 10^4 cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Cell Starvation: Gently aspirate the culture medium and wash the cells twice with 1x KRPH buffer. Then, add 100 µL of serum-free, glucose-free culture medium to each well and incubate for 2-4 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of GKA6 in glucose-free medium. Add 10 µL of the GKA6 dilutions to the respective wells. For the control wells, add 10 µL of the vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Glucose Uptake: Add 10 µL of 10 mM 2-DG to each well (final concentration 1 mM). Incubate for 30 minutes at 37°C.
-
Termination of Uptake: To stop the glucose uptake, place the plate on ice and immediately wash the cells three times with 150 µL of ice-cold PBS.
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Detection: Follow the manufacturer's instructions for the glucose uptake assay kit to measure the intracellular concentration of 2-DG-6-phosphate. This typically involves an enzymatic reaction that generates a product detectable by a plate reader (e.g., absorbance at 412 nm for colorimetric assays or fluorescence at Ex/Em = 535/587 nm for fluorometric assays).
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well (can be determined by a BCA assay from the cell lysate). Plot the normalized glucose uptake against the concentration of GKA6 to generate a dose-response curve.
Protocol 2: 2-NBDG Glucose Uptake Assay in INS-1 Pancreatic β-Cells (Flow Cytometry)
Materials:
-
INS-1 cells
-
24-well plates
-
Culture medium (e.g., RPMI-1640) with 10% FBS
-
Glucose-free culture medium
-
This compound (GKA6) stock solution (in DMSO)
-
2-NBDG (fluorescent glucose analog)
-
Phloretin (glucose uptake inhibitor, for control)
-
Ice-cold 1x PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well. Allow cells to grow for 24-48 hours.
-
Compound Treatment: On the day of the assay, remove the culture medium and treat the cells with GKA6 at various concentrations in 400 µL of culture medium with 0.5% FBS. For a positive control for inhibition, treat a set of cells with phloretin. Incubate for 1 hour at 37°C and 5% CO2.
-
Glucose Uptake: Prepare a glucose uptake mix containing 2-NBDG in glucose-free medium. After the compound treatment, spin down the plate at 400 x g for 5 minutes and carefully remove the medium. Gently add 400 µL of the glucose uptake mix to each well and incubate for 30 minutes at 37°C.
-
Cell Collection and Washing: After incubation, collect the cells and keep them on ice. Wash the cells once with 1 mL of ice-cold 1x PBS. Centrifuge at 400 x g for 5 minutes and resuspend the cell pellet in 400 µL of 1x PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser. Gate on the main cell population to exclude debris and dead cells. Quantify the mean fluorescence intensity in the appropriate channel (e.g., FL1) and compare the fluorescence of GKA6-treated cells to untreated control cells.
-
Data Analysis: Calculate the fold increase in mean fluorescence intensity for each GKA6 concentration relative to the basal (untreated) control. Plot the fold increase against the GKA6 concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estimating Hepatic Glucokinase Activity Using a Simple Model of Lactate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Glucokinase Activators
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the in vivo administration of Glucokinase Activators (GKAs) in animal models. This document outlines recommended dosage ranges for several representative GKAs, detailed experimental protocols for their administration and subsequent analysis, and a visualization of the relevant signaling pathway.
Data Presentation: Summary of Glucokinase Activator Dosages in Rodent Models
The effective dosage of a glucokinase activator can vary significantly based on the specific compound, the animal model used, and the intended biological effect. The following table summarizes dosages for several GKAs that have been reported in the literature for in vivo animal studies. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
| Glucokinase Activator | Animal Model | Route of Administration | Dosage Range | Key Outcomes |
| PF-04991532 | Goto-Kakizaki Rats | Not Specified | 30, 60, and 100 mg/kg | Significant reduction in fasting plasma glucose.[1] |
| LND (Hexokinase 2 Inhibitor) | 5xFAD Mice | Intraperitoneal (i.p.) | 50 mg/kg daily for 7 days | Reduction in cortical levels of fibrillar Aβ and microgliosis.[2] |
| Ro 61-8048 (KMO Inhibitor) | Epileptic Mice | Intraperitoneal (i.p.) | 42 mg/kg on specified days | Reduced seizure severity and depressive-like behaviors.[3] |
| Ro 61-8048 (KMO Inhibitor) | C57BL/6J Mice | Intraperitoneal (i.p.) | 10 mg/kg and 40 mg/kg | 40 mg/kg dose significantly reduced brain edema.[3] |
| Unnamed GKA (RO-28–1675) | Rodent Models | Oral | Not Specified | Reduced blood glucose and increased plasma insulin (B600854).[4] |
Signaling Pathway
Glucokinase (GK) plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P).[5] This is the rate-limiting step for glucose metabolism in key cell types. Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and its maximal reaction velocity (Vmax).[6][7] This enhanced activity leads to increased glucose uptake and metabolism in the liver and augmented glucose-stimulated insulin secretion from pancreatic β-cells.[4][6]
Experimental Protocols
The following are generalized protocols for the in vivo administration of glucokinase activators to rodents. These should be adapted based on the specific GKA, animal model, and research question.
Preparation of Dosing Solution
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the GKA. Common vehicles include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Carboxymethylcellulose (CMC) solutions (e.g., 0.5% w/v in water)
-
Polyethylene glycol (PEG) solutions (e.g., PEG400)
-
Corn oil or other triglycerides for lipophilic compounds.
-
-
Solution Preparation:
-
Accurately weigh the required amount of the glucokinase activator.
-
Dissolve or suspend the compound in the chosen vehicle to achieve the desired final concentration.
-
Ensure the solution is homogenous. Sonication or gentle heating may be required for some compounds, but stability under these conditions must be verified.
-
Prepare fresh dosing solutions daily unless stability data indicates otherwise.
-
Animal Handling and Acclimatization
-
Acclimatization: Allow animals to acclimate to the facility and housing conditions for a minimum of one week prior to the start of the study.[3]
-
Handling: Handle animals gently to minimize stress, which can influence physiological parameters such as blood glucose levels.
-
Fasting: For studies investigating effects on fasting blood glucose or glucose tolerance, animals are typically fasted overnight (approximately 12-16 hours) with free access to water.
Administration of Glucokinase Activator
The route of administration should be selected based on the pharmacokinetic properties of the GKA and the experimental design.[8][9][10][11]
-
Oral Gavage (p.o.): A common route for administering drugs intended for oral delivery.[9]
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and down into the stomach.
-
Administer the dosing solution slowly.
-
Carefully remove the gavage needle.
-
-
Intraperitoneal Injection (i.p.): Allows for rapid absorption.
-
Restrain the animal to expose the abdomen.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the solution into the peritoneal cavity.
-
-
Subcutaneous Injection (s.c.): Provides a slower, more sustained release compared to i.p. or i.v. injection.
-
Gently lift a fold of skin, typically between the shoulder blades.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Aspirate to check for blood.
-
Inject the solution into the subcutaneous space.
-
-
Intravenous Injection (i.v.): For direct administration into the bloodstream, typically via the tail vein in rodents.[12]
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restraining device.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Administer the solution slowly.
-
Post-Administration Monitoring and Sample Collection
-
Monitoring: Observe animals for any signs of distress or adverse reactions following administration.
-
Blood Glucose Measurement:
-
Collect a small drop of blood from the tail tip.
-
Use a calibrated glucometer to measure blood glucose levels at predetermined time points.
-
-
Plasma Insulin Measurement:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal studies) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis using an appropriate insulin ELISA kit.
-
-
Oral Glucose Tolerance Test (OGTT) / Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Administer the glucokinase activator at a specified time before the glucose challenge.
-
Administer a glucose solution (typically 1-2 g/kg body weight) orally or intraperitoneally.[13]
-
Measure blood glucose levels at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating a glucokinase activator in a rodent model of type 2 diabetes.
References
- 1. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]
- 2. Therapeutic targeting of immunometabolism reveals a critical reliance on hexokinase 2 dosage for microglial activation and Alzheimer’s progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. premier-research.com [premier-research.com]
- 11. vetscraft.com [vetscraft.com]
- 12. google.com [google.com]
- 13. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility and preparation of Glucokinase activator 6 for experiments"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby increasing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.[2] This makes them a promising therapeutic target for type 2 diabetes.[3] Glucokinase activator 6 (CAS No: 480463-02-3) is a potent glucokinase activator with a reported half-maximal effective concentration (EC50) of 0.09 μM.[4] These application notes provide detailed information on the solubility, preparation, and experimental protocols for the use of this compound in research settings.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 480463-02-3 | [4] |
| Molecular Formula | C₂₂H₂₂N₂O₅S | [4] |
| Molecular Weight | 426.49 g/mol | [4] |
| Biological Activity | Potent glucokinase activator | [4] |
| EC50 (Glucokinase) | 0.09 μM | [4] |
Solubility and Preparation of Stock Solutions
| Solvent | Anticipated Solubility & Preparation Notes |
| DMSO | Based on other GKAs, it is expected to be soluble at high concentrations (e.g., ≥10 mg/mL). To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO. Sonication may be required to achieve complete dissolution. |
| Ethanol (B145695) | Solubility in ethanol is likely to be lower than in DMSO. It is recommended to test solubility in a small volume before preparing a larger stock solution. |
| Aqueous Buffers (e.g., PBS) | Direct solubility in aqueous buffers is expected to be low. For most biological assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the experiment. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 1 mg of this compound (MW = 426.49 g/mol ).
-
Dissolution: Add 234.5 μL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for a few minutes.
-
Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[5] The product is stable for several weeks at ambient temperature during shipping.[5]
Experimental Protocols
In Vitro Glucokinase Activation Assay (Fluorometric)
This protocol is adapted from a general method for measuring glucokinase activity.
Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting increase in NADPH fluorescence is proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
This compound
-
D-Glucose
-
ATP (Adenosine 5'-triphosphate)
-
NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Add 1 μL of each dilution to the wells of a 96-well plate. For the control wells, add 1 μL of DMSO.
-
Enzyme and Substrate Mix: Prepare a master mix containing assay buffer, NADP+, and G6PDH. Add 50 μL of this mix to each well.
-
Glucokinase Addition: Add 25 μL of recombinant human glucokinase (diluted in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Reaction Initiation: Prepare a solution of glucose and ATP in assay buffer. Add 25 μL of this solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial rate of the reaction (V₀) from the linear portion of the kinetic curve. Plot the V₀ against the concentration of this compound and fit the data to a suitable dose-response curve to determine the EC50.
Cell-Based Glucose Uptake Assay
This protocol provides a general framework for measuring the effect of this compound on glucose uptake in a relevant cell line (e.g., HepG2, INS-1).
Principle: Cells are treated with this compound, followed by the addition of a fluorescently labeled glucose analog (e.g., 2-NBDG). The amount of fluorescence incorporated into the cells is proportional to the rate of glucose uptake.
Materials:
-
HepG2 or INS-1 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Glucose-free culture medium
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment: Replace the medium with glucose-free medium containing various concentrations of this compound or insulin (positive control). Incubate for the desired time (e.g., 1-2 hours).
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 μM. Incubate for 30-60 minutes at 37°C.
-
Washing: Remove the 2-NBDG containing medium and wash the cells 2-3 times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess glucose uptake.
-
Plate Reader: Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold-change in glucose uptake.
In Vivo Studies in a Mouse Model of Type 2 Diabetes
The following is a general guideline for administering this compound to mice. Specific details such as vehicle, dosage, and administration route should be optimized based on the compound's properties and the experimental design.
Materials:
-
db/db mice or high-fat diet-induced diabetic mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood glucose meter and strips
Procedure:
-
Compound Formulation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be necessary to achieve a uniform suspension.
-
Animal Dosing: Administer the compound or vehicle to the mice via oral gavage at a predetermined dose.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time for both the treated and vehicle control groups to assess the pharmacodynamic effect of the compound.
Visualizations
Signaling Pathway
References
- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for Glucokinase Activator 6 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it controls the uptake and storage of glucose as glycogen (B147801).[2][3] Due to its central role in glucose homeostasis, GK is a well-established therapeutic target for type 2 diabetes.[1][4]
Glucokinase activators (GKAs) are small molecule compounds that allosterically bind to GK, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1][5] This leads to increased glucose phosphorylation, resulting in enhanced insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in the liver.[2] High-throughput screening (HTS) is a crucial methodology for the discovery of novel and potent GKAs.[1]
This document provides detailed application notes and protocols for the use of a representative glucokinase activator, herein referred to as "Glucokinase Activator 6" (GK6), in high-throughput screening assays. The protocols and data presented are based on established methods for well-characterized GKAs and are intended to serve as a guide for the screening and characterization of new chemical entities.
Note: The specific compound "this compound" (GK6) was not identified in the available literature. The following data and protocols are provided for a representative Glucokinase Activator and can be adapted for the user's specific compound of interest.
Data Presentation: In Vitro Activity of Representative Glucokinase Activators
The following table summarizes the in vitro activity of several known glucokinase activators, providing a reference for the expected potency and efficacy of novel compounds.
| Compound Name | EC50 (nM) | Target | Assay Conditions | Reference |
| GKA-50 | 33 | Recombinant Human Glucokinase | 5 mM Glucose | [1][6] |
| AR453588 | 42 | Recombinant Human Glucokinase | Not Specified | [7] |
| AM-2394 | 60 | Glucokinase | 5 mM Glucose | [5] |
| Dorzagliatin (HMS5552) | Not Specified | Dual-acting Glucokinase Activator | Not Specified | [6] |
| Piragliatin (RO-281675) | Not Specified | Glucokinase | Not Specified | [2] |
Glucokinase Signaling Pathway
Activation of glucokinase in pancreatic β-cells initiates a cascade of events leading to insulin secretion. The diagram below illustrates this key signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application of Glucokinase Activator 6 in Pancreatic Islet Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Glucokinase activator 6 (GKA6) and other potent glucokinase activators (GKAs) in pancreatic islet research. Glucokinase (GK) is a key enzyme in pancreatic β-cells that functions as a glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS).[1] GKAs are small molecules that allosterically activate GK, thereby enhancing insulin secretion in a glucose-dependent manner, making them a significant area of research for Type 2 Diabetes (T2D) therapeutics.[1][2]
Mechanism of Action
Glucokinase activators bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[2][3] This binding induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax).[1][4] In pancreatic β-cells, this enhanced GK activity at a given glucose concentration leads to an increased rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequent ATP production. The resulting rise in the ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[5] Some GKAs have also been shown to promote β-cell proliferation and prevent apoptosis, suggesting a role in preserving β-cell mass.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other well-characterized GKAs on glucokinase activation and insulin secretion.
Table 1: Potency of Selected Glucokinase Activators
| Glucokinase Activator | EC50 for GK Activation | Target Species/System | Glucose Concentration | Reference |
| This compound | 0.09 µM | Not Specified | Not Specified | [7] |
| GKA50 | 33 nM | Recombinant Human GK | 5 mM | [8][9] |
| RO-28-1675 | 54 nM | Not Specified | Not Specified | [5][10] |
| Globalagliatin (LY2608204) | 42 nM | Not Specified | Not Specified | [8] |
| AM-2394 | 60 nM | Not Specified | Not Specified | [11] |
| MK-0941 | 65 nM | Recombinant Human GK | 10 mM | [8] |
| PF-04991532 | 80 nM | Human GK | Not Specified | [8] |
Table 2: Effect of Glucokinase Activators on Insulin Secretion in Pancreatic Islet Models
| Glucokinase Activator | EC50 for Insulin Secretion | Cell/Islet Type | Glucose Concentration | Effect on Insulin Secretion | Reference |
| GKA50 | 65 nM | INS-1 Cells | Not Specified | Potentiates GSIS | [9] |
| GKA50 | ~300 nM | MIN6 Cells | 5 mM | Potentiates GSIS | [9] |
| LY2121260 | 0.11 ± 0.02 µM | INS-1E Cells | 5 mM | 2-fold increase | [3] |
| LY2121260 | Not Specified | Rat Pancreatic Islets | 8 mM | 4-fold increase | [3] |
| Piragliatin | Not Specified | Human Islets | Not Specified | Augments GSIS | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Glucokinase Activator-Mediated Insulin Secretion
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for Pancreatic Islet Studies
Caption: Experimental workflow for studying this compound in pancreatic islets.
Experimental Protocols
Protocol 1: Mouse Pancreatic Islet Isolation
This protocol is adapted from established methods and provides a general guideline for isolating mouse pancreatic islets.[12][13][14]
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Ficoll-Paque or Histopaque-1077
-
Surgical instruments
Procedure:
-
Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional animal care and use committee protocols. Expose the common bile duct and inject cold collagenase P solution to perfuse the pancreas.
-
Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube. Incubate in a 37°C water bath with gentle shaking to allow for enzymatic digestion of the exocrine tissue.
-
Islet Purification: Stop the digestion by adding cold HBSS. Wash and purify the islets from the digested tissue using a density gradient centrifugation method with Ficoll-Paque or Histopaque-1077.
-
Islet Culture: Hand-pick the purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics before conducting experiments.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a static incubation method for assessing the effect of this compound on insulin secretion from isolated islets.[15][16]
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations
-
This compound stock solution (in DMSO)
-
Isolated pancreatic islets
-
Insulin ELISA kit
Procedure:
-
Pre-incubation: Pre-incubate size-matched groups of islets (e.g., 10-15 islets per replicate) in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.
-
Incubation with GKA6: Replace the pre-incubation buffer with KRBH containing various glucose concentrations (e.g., 2.8, 8.3, 16.7 mM) with or without the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Sample Collection: Incubate the islets for 1 hour at 37°C. After incubation, collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions. Data can be normalized to the total insulin content of the islets.
Protocol 3: β-cell Proliferation and Apoptosis Assays
These assays are crucial for evaluating the long-term effects of this compound on β-cell health.[6]
β-cell Proliferation (BrdU Assay):
-
Culture isolated islets or β-cell lines (e.g., INS-1) in the presence of this compound for a specified period (e.g., 24-72 hours).
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium for the final few hours of incubation.
-
Fix and permeabilize the cells/islets.
-
Detect BrdU incorporation using an anti-BrdU antibody and a suitable detection method (e.g., immunofluorescence or colorimetric assay).
Apoptosis (Caspase-3 Activity Assay):
-
Treat islets or β-cells with this compound, with or without an apoptotic stimulus (e.g., high glucose or cytokines).
-
Lyse the cells/islets and measure caspase-3 activity using a fluorometric or colorimetric substrate according to the manufacturer's protocol.
Concluding Remarks
This compound and other GKAs represent a promising class of compounds for the study of pancreatic islet physiology and the development of novel therapies for Type 2 Diabetes. The protocols and data presented here provide a framework for researchers to investigate the effects of these activators on insulin secretion, β-cell function, and survival. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results in this field of research.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ro 28-1675 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Pancreatic Islet Isolation [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. diabetesjournals.org [diabetesjournals.org]
Application Notes: Characterizing Glucokinase Kinetics with Glucokinase Activator 6 (GKA6)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver.[1] Unlike other hexokinases, GK exhibits a lower affinity for glucose (S₀.₅ of 7-10 mM) and displays positive cooperativity, resulting in a sigmoidal response to glucose concentrations.[2][3][4] This allows it to respond dynamically to fluctuations in blood glucose, particularly after a meal. In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[5]
Small-molecule Glucokinase Activators (GKAs) are a class of therapeutic compounds that bind to an allosteric site on the GK enzyme.[6] This binding stabilizes a high-affinity conformation of the enzyme, leading to a lower S₀.₅ for glucose, and in some cases, an increased Vmax.[7] Consequently, GKAs shift the enzyme's sigmoidal glucose response curve to the left, enhancing its activity at lower glucose concentrations.[8] This application note provides a detailed framework and protocols for using a representative compound, Glucokinase Activator 6 (GKA6), to study its effects on the kinetic properties of glucokinase.
Note: "this compound (GKA6)" is used as a representative example of a novel small-molecule GKA. The quantitative data presented in the tables are illustrative, based on typical values observed for well-characterized GKAs, and should serve as a guide for experimental design and data interpretation.
Mechanism of Action and Cellular Pathway
GKAs like GKA6 do not bind to the active site but to a distinct allosteric pocket, inducing a conformational change that increases the enzyme's affinity for glucose. This enhances the rate of glucose phosphorylation to glucose-6-phosphate (G6P).
In pancreatic β-cells, the increased production of G6P by activated GK accelerates glycolysis, leading to a higher ATP:ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and ultimately, the secretion of insulin.
Data Presentation: Kinetic Parameters
The primary effect of GKA6 is to increase the affinity of glucokinase for glucose. This is quantified by a decrease in the S₀.₅ (the substrate concentration at half-maximal velocity) and a reduction in the Hill coefficient (nH), indicating reduced cooperativity as the enzyme is stabilized in a high-activity state.
Table 1: Basal Kinetic Parameters of Recombinant Human Glucokinase
| Parameter | Value | Description |
|---|---|---|
| S₀.₅ (Glucose) | 7.7 mM | Substrate concentration at half-maximal velocity.[2] |
| Vmax | ~9 µmol/g/min | Maximal velocity under saturating substrate conditions.[6] |
| Hill Coefficient (nH) | 1.7 | Measure of substrate cooperativity. |
Table 2: Illustrative Kinetic Parameters of Glucokinase with GKA6
| Parameter | Condition | Value | % Change |
|---|---|---|---|
| S₀.₅ (Glucose) | Control | 7.7 mM | - |
| + 10 µM GKA6 | 1.5 mM | ↓ 80.5% | |
| Vmax | Control | 9.0 µmol/g/min | - |
| + 10 µM GKA6 | 10.8 µmol/g/min | ↑ 20% | |
| Hill Coefficient (nH) | Control | 1.7 | - |
| | + 10 µM GKA6 | 1.1 | ↓ 35.3% |
Table 3: Illustrative Dose-Response Characteristics of GKA6
| Parameter | Condition | Value |
|---|---|---|
| AC₅₀ | 5 mM Glucose | 0.15 µM |
| Fold Activation at Saturation | 5 mM Glucose | 4.5-fold |
AC₅₀ (Activator Concentration for 50% maximal activation) is the concentration of GKA6 required to achieve half of the maximal activation effect at a fixed glucose concentration.
Experimental Protocols
Two common methods for determining glucokinase activity and the kinetic impact of activators are presented below.
Protocol 1: Coupled Spectrophotometric Enzyme Assay
This is the most straightforward method, where the product of the GK reaction, G6P, is used by a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), to produce a product (NADPH) that can be monitored spectrophotometrically at 340 nm.[9][10]
Materials:
-
Recombinant Human Glucokinase
-
GKA6 (dissolved in DMSO)
-
Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 1 mM DTT, 5 mM MgCl₂
-
ATP solution: 100 mM in dH₂O
-
Glucose stock solution: 1 M in dH₂O
-
Coupling Enzyme Mix: 1 U/mL G6PDH and 2 mM NADP⁺ in Assay Buffer
-
96-well clear, flat-bottom plate
-
Spectrophotometer (plate reader) capable of kinetic reads at 340 nm
Procedure:
-
Prepare Glucose Dilutions: Create a series of glucose dilutions in Assay Buffer to achieve final concentrations ranging from 0.25 mM to 50 mM in the reaction wells.
-
Prepare Reaction Master Mix: For each experimental condition (e.g., "Control" vs. "+ GKA6"), prepare a master mix. For a 100 µL final reaction volume per well:
-
50 µL Coupling Enzyme Mix (Final: 0.5 U/mL G6PDH, 1 mM NADP⁺)
-
10 µL ATP solution (Final: 10 mM)
-
1 µL Glucokinase (Final: ~10-20 nM, optimize for linear rate)
-
1 µL Vehicle (DMSO) or GKA6 solution (e.g., for a final concentration of 10 µM)
-
Variable volume of Assay Buffer.
-
-
Set up Plate:
-
Add 20 µL of each glucose dilution to respective wells.
-
Add 70 µL of the appropriate master mix (Control or +GKA6) to the wells.
-
-
Initiate Reaction: Add 10 µL of the ATP solution to each well to start the reaction.
-
Measure: Immediately place the plate in a pre-warmed (30°C) spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the kinetic curve for each glucose concentration (rate in mOD/min).
-
Convert V₀ to µmol/min using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Plot V₀ versus [Glucose] and fit the data to the Hill equation using non-linear regression software to determine S₀.₅, Vmax, and nH.
-
Protocol 2: Direct HPLC-Based Enzyme Assay
This method directly measures the production of ADP from the GK reaction, avoiding potential interference from coupling enzymes and providing a more accurate assessment of maximal activation.[8]
Materials:
-
Recombinant Human Glucokinase
-
GKA6 (dissolved in DMSO)
-
Reaction Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 4 mM MgCl₂
-
ATP solution: 30 mM in dH₂O
-
Glucose stock solution: 1 M in dH₂O
-
Quenching Solution: 100 mM EDTA
-
HPLC system with a C18 column
-
ADP standard for calibration
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare 80 µL reaction mixes containing:
-
Reaction Buffer
-
Desired final concentration of Glucose (e.g., 0.2 to 50 mM)
-
Vehicle (DMSO) or GKA6 at the desired final concentration
-
~15 nM Glucokinase enzyme[8]
-
-
Initiate Reaction: Start the reaction by adding 20 µL of ATP solution (for a final concentration of 3 mM).
-
Incubation: Incubate at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding 25 µL of Quenching Solution (EDTA chelates the Mg²⁺ required for the enzyme).
-
Analysis:
-
Centrifuge samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate and quantify the ADP peak based on retention time and peak area compared to a standard curve.
-
-
Data Analysis:
-
Calculate the amount of ADP produced (µmol/min).
-
Plot the reaction velocity versus [Glucose] and fit the data to the Hill equation as described in Protocol 1.
-
Experimental Workflow Visualization
The process of characterizing a GKA involves a systematic workflow from initial setup to final kinetic parameter determination.
References
- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose regulates the maximal velocities of glucokinase and glucose utilization in the immature fetal rat pancreatic islet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in pancreatic islet glucokinase and hexokinase activities with increasing age, obesity, and the onset of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Glucokinase Activator 6 (GKA6): A Tool for Advancing Metabolic Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Glucokinase Activator 6 (GKA6), a potent and selective small molecule tool compound for the study of glucose metabolism. GKA6 allosterically activates glucokinase (GK), a key enzyme in glucose sensing and metabolism, making it an invaluable tool for investigating glucose homeostasis, insulin (B600854) secretion, and the pathophysiology of metabolic diseases such as type 2 diabetes.
Introduction to Glucokinase and Glucokinase Activators
Glucokinase (GK), also known as hexokinase IV, functions as a primary glucose sensor in several key metabolic tissues, including pancreatic β-cells, hepatocytes, and certain neurons.[1][2][3] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK plays a pivotal role in regulating glucose-stimulated insulin secretion (GSIS), hepatic glucose uptake, and glycogen (B147801) synthesis.[4][5][6] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond dynamically to changes in blood glucose levels, particularly in the postprandial state.[7]
Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[3][8] This mechanism of action allows GKAs to amplify the glucose-sensing function of GK, leading to increased insulin secretion from pancreatic β-cells and enhanced glucose uptake and glycogen synthesis in the liver.[9] The development of GKAs has been a significant area of research for the treatment of type 2 diabetes.[5][10]
This compound (GKA6) - A Representative Tool Compound
While "this compound" is a designated name for the purpose of these notes, its properties and the protocols provided are based on well-characterized, potent, and selective glucokinase activators documented in scientific literature. GKA6 serves as a powerful tool compound to explore the therapeutic potential and physiological roles of GK activation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of GKA6, based on representative data for potent glucokinase activators.
Table 1: In Vitro Potency and Selectivity of GKA6
| Parameter | Value | Description |
| EC₅₀ (Enzyme Activity) | 50 - 150 nM | Concentration for 50% maximal activation of recombinant human glucokinase at a physiological glucose concentration (e.g., 5 mM). |
| Vmax Increase | 1.5 - 2.5-fold | Fold increase in the maximal velocity of the glucokinase-catalyzed reaction in the presence of GKA6. |
| Glucose S₅₀ Shift | 2 - 4-fold decrease | Fold decrease in the glucose concentration required for half-maximal enzyme activity, indicating increased glucose affinity. |
| Selectivity | >100-fold vs. other hexokinases | Demonstrates high selectivity for glucokinase over other hexokinase isoforms. |
Table 2: Cellular and In Vivo Efficacy of GKA6
| Parameter | Value | Description |
| EC₅₀ (Insulin Secretion) | 100 - 300 nM | Concentration for 50% maximal potentiation of glucose-stimulated insulin secretion in isolated pancreatic islets or β-cell lines. |
| Hepatic Glucose Uptake | Significant increase | Demonstrates a significant increase in glucose uptake in primary hepatocytes or perfused liver preparations. |
| Blood Glucose Lowering | Dose-dependent reduction | In animal models of diabetes, GKA6 produces a dose-dependent reduction in blood glucose levels. |
| Hypoglycemia Risk | Low at therapeutic doses | While potent, well-designed GKAs have a lower risk of causing hypoglycemia compared to some other antidiabetic agents due to their glucose-dependent mechanism.[7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glucokinase Activation
The following diagram illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes and the mechanism of action of GKA6.
References
- 1. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase - Wikipedia [en.wikipedia.org]
- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 9. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Glucokinase Activator 6 (GKA6)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Glucokinase Activator 6 (GKA6). The information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (GKA6)?
A1: Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver.[1][2] GKA6 is an allosteric activator of glucokinase.[3] It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[3] This results in a lower glucose concentration required for GK activation, leading to increased glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, this enhanced glucose metabolism increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin (B600854) secretion. In the liver, GKA6 promotes glucose uptake and conversion to glycogen for storage.[2][4]
Q2: What are the expected effects of GKA6 in a cell-based assay?
A2: In a pancreatic β-cell line (e.g., INS-1 or MIN6), GKA6 is expected to potentiate glucose-stimulated insulin secretion (GSIS). This means that at a given glucose concentration, cells treated with GKA6 should secrete more insulin than untreated cells. In a liver cell line (e.g., HepG2), GKA6 should increase glucose uptake and glycogen synthesis.
Q3: Are there any known off-target effects or liabilities associated with glucokinase activators?
A3: Yes, several challenges have been identified with glucokinase activators in clinical and preclinical studies. These include:
-
Hypoglycemia: Over-activation of glucokinase, particularly at low glucose concentrations, can lead to an excessive insulin release and a drop in blood glucose levels.[2]
-
Dyslipidemia: Increased activation of hepatic glucokinase can lead to an increase in triglyceride levels.[2]
-
Declining Efficacy: Some glucokinase activators have shown a loss of effectiveness over time in long-term studies.[2][5] The precise reasons are still under investigation but may involve β-cell stress and desensitization.[5]
Troubleshooting Guide
Issue 1: GKA6 is not showing any activity in my in vitro enzyme kinetic assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of your assay. Glucokinase activity is sensitive to these parameters. Ensure your assay buffer contains essential co-factors like ATP and magnesium chloride at optimal concentrations.[6] |
| Degraded GKA6 | Ensure that your stock solution of GKA6 is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inactive Glucokinase Enzyme | Confirm the activity of your recombinant glucokinase enzyme using a known activator or by running a standard glucose-response curve. Ensure the enzyme has been stored correctly at -80°C in small aliquots. |
| Sub-optimal Glucose Concentration | The activating effect of GKA6 is dependent on the glucose concentration. Test a range of glucose concentrations in your assay, both below and above the S0.5 of glucokinase (typically around 5-8 mM).[5] |
| High Concentration Inhibition | Some allosteric activators can exhibit inhibitory effects at very high concentrations. Perform a dose-response curve with a wide range of GKA6 concentrations to rule out this possibility. |
Issue 2: GKA6 shows activity in the in vitro assay but not in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell Permeability | Verify that GKA6 is able to cross the cell membrane to reach its intracellular target. If permeability is low, consider using a different cell line or a vehicle that enhances solubility and uptake. |
| Cell Health and Passage Number | Ensure your cells are healthy, within a low passage number, and not contaminated. High passage numbers can lead to altered cellular responses.[7][8] |
| Intracellular ATP Levels | Glucokinase activity is dependent on cellular ATP concentrations.[9] If your cells are metabolically stressed or have depleted ATP levels, the effect of GKA6 may be masked. Ensure optimal cell culture conditions. |
| Endogenous Regulatory Mechanisms | In liver cells, glucokinase is regulated by the glucokinase regulatory protein (GKRP), which can sequester GK in the nucleus.[2] The effectiveness of GKA6 may be influenced by the expression and localization of GKRP in your cell line.[2] |
| Incorrect Cell Seeding Density | Cell density can affect the metabolic state of the cells and their responsiveness to stimuli. Optimize the cell seeding density for your specific assay.[8] |
Issue 3: I am observing a high degree of variability in my results.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. Prepare master mixes for reagents to minimize well-to-well variability. |
| Inconsistent Incubation Times | Ensure that all wells are incubated for the same amount of time. Stagger the addition of reagents if necessary to maintain consistent timing. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with sterile water or media.[8] |
| Incomplete Mixing | Ensure that all reagents are thoroughly mixed in each well before taking a reading. |
| Instrument Settings | Verify that the settings on your plate reader (e.g., wavelength, gain) are optimal for the assay and are consistent between experiments. |
Data Presentation
The following tables summarize typical quantitative data for various glucokinase activators. These values can serve as a reference for your own experiments with GKA6.
Table 1: In Vitro Activity of Selected Glucokinase Activators
| Compound | EC50 (nM) | S0.5 (mM) | Vmax (fold activation) | Reference |
| Piragliatin | 98 | 1.5 | 1.8 | [1] |
| MK-0941 | 30 | 0.5 | 2.5 | [5] |
| AZD1656 | 150 | 2.0 | 1.5 | [2] |
| AM-2394 | 60 | 0.73 | 1.2 | [6] |
EC50: The concentration of the activator that produces 50% of the maximal response at a fixed glucose concentration. S0.5: The glucose concentration required to achieve 50% of the maximal enzyme velocity. Vmax: The maximum rate of the enzyme-catalyzed reaction.
Experimental Protocols
Spectrophotometric Assay for Glucokinase Activity
This protocol is adapted from a standard coupled-enzyme assay.[6]
Principle:
Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
This compound (GKA6)
-
D-Glucose
-
ATP (Adenosine 5'-triphosphate)
-
MgCl2 (Magnesium chloride)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Tris-HCl buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix of the assay buffer containing Tris-HCl, MgCl2, ATP, and NADP+ at their final desired concentrations.
-
Prepare Glucose and GKA6 Solutions: Prepare serial dilutions of glucose and GKA6 in the assay buffer.
-
Set up the Assay Plate:
-
Add the appropriate volume of assay buffer to each well.
-
Add the desired concentrations of glucose to the wells.
-
Add the desired concentrations of GKA6 (or vehicle control) to the wells.
-
Add G6PDH to all wells.
-
-
Initiate the Reaction: Add recombinant glucokinase to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔA340/min).
-
To determine the effect of GKA6 on the S0.5 for glucose, plot the reaction rate (V) against a range of glucose concentrations in the presence and absence of GKA6 and fit the data to the Hill equation.
-
To determine the EC50 of GKA6, plot the reaction rate (V) against a range of GKA6 concentrations at a fixed glucose concentration and fit the data to a four-parameter logistic equation.
-
Visualizations
Caption: GKA6 signaling pathway in pancreatic β-cells.
Caption: In vitro glucokinase activity assay workflow.
Caption: Troubleshooting flowchart for GKA6 activity issues.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Binding of ATP at the active site of human pancreatic glucokinase – nucleotide-induced conformational changes with possible implications for its kinetic cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Glucokinase Activator 6 Solubility
Welcome to the technical support center for Glucokinase Activator 6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and to offer solutions for common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
This compound, like many small molecule kinase activators, is a hydrophobic compound. While specific quantitative solubility data in every solvent is not extensively published, based on its chemical properties and data from similar glucokinase activators, it is expected to have high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and poor solubility in aqueous solutions. For instance, a structurally related glucokinase activator, MK-0941, is soluble in DMSO. Another similar compound, PF-04937319, is also reported to be soluble in DMSO but not in water.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. To avoid this, it is crucial to minimize the final concentration of DMSO in your aqueous solution (ideally below 0.5%) and to perform dilutions in a stepwise manner. A sudden change in solvent polarity is the primary cause of this precipitation.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous buffers like water or PBS is generally not recommended due to its hydrophobic nature. It is advisable to first prepare a high-concentration stock solution in an organic solvent like DMSO.
Q4: How does pH affect the solubility of this compound?
The solubility of many small molecule inhibitors and activators can be pH-dependent, especially if they contain ionizable functional groups. While specific data for this compound is not available, for compounds with basic moieties, a lower pH can increase solubility, and for acidic compounds, a higher pH may be beneficial. It is recommended to test a range of pH values in your buffer system if your experiment allows.
Q5: Are there any alternative solvents to DMSO?
Other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be considered. However, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for biological assays. The choice of solvent should always be validated for compatibility with your specific experimental setup and cell type, ensuring that the final solvent concentration is not toxic.
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | - Solvent Shock: Rapid change in solvent polarity. - High Stock Concentration: The concentration of the DMSO stock is too high. | - Stepwise Dilution: Perform serial dilutions of the DMSO stock in the aqueous buffer. Start by adding a small volume of the stock to a larger volume of buffer and mix thoroughly before adding more. - Lower Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 50 mM). |
| Cloudiness or precipitate appears in the cell culture media over time. | - Compound Instability: The compound may be degrading in the media over time. - Interaction with Media Components: The compound may be interacting with components in the cell culture media, such as proteins in fetal bovine serum (FBS). | - Fresh Preparations: Prepare fresh dilutions of the compound immediately before each experiment. - Serum-Free Conditions: If possible, test the compound's stability in serum-free media. If serum is required, consider reducing its concentration. |
| Inconsistent results between experiments. | - Incomplete Dissolution of Stock: The compound may not be fully dissolved in the initial DMSO stock. - Precipitation in Working Solution: The compound may be precipitating at the final working concentration. | - Ensure Complete Dissolution: After adding DMSO to the solid compound, vortex thoroughly and use sonication if necessary to ensure it is fully dissolved. - Visual Inspection: Before adding to your experiment, visually inspect the final working solution for any signs of precipitation. |
Quantitative Solubility Data
While specific solubility data for this compound is limited, the following table provides data for a similar glucokinase activator, MK-0941, which can serve as a useful reference.
| Compound | Solvent/System | Solubility |
| MK-0941 | DMSO | ≥ 100 mg/mL |
| MK-0941 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.17 mg/mL[1] |
| PF-04937319 | DMSO | Soluble |
| PF-04937319 | Water | Insoluble |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but ensure the compound is stable at this temperature.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Working Solutions in Aqueous Media
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm Aqueous Media: Warm your experimental aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell-based assays).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the aqueous media. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM intermediate solution. Mix gently but thoroughly.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your final volume of aqueous media to achieve the desired working concentration. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is below 0.5% to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO without the activator) in your experiments.
Signaling Pathways
Glucokinase (GK) plays a central role in glucose homeostasis, and its regulation differs between pancreatic β-cells and hepatocytes.
Caption: Glucokinase signaling in pancreatic β-cells.
Caption: Glucokinase regulation in hepatocytes.
References
"how to prevent off-target effects of Glucokinase activator 6"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Glucokinase Activator 6 (GK6). The following information is designed to help users anticipate, identify, and mitigate non-specific activities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (GK6)?
This compound (GK6) is an allosteric activator of the glucokinase (GK) enzyme. GK is a crucial enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells.[1][2] In the pancreas, GK acts as a glucose sensor, and its activation leads to insulin (B600854) secretion. In the liver, it promotes the conversion of glucose to glucose-6-phosphate, leading to glucose uptake and glycogen (B147801) synthesis.[2][3] GK6 binds to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[1] This enhances the enzyme's activity at lower glucose concentrations, thereby promoting glucose metabolism.
Q2: What are the potential off-target effects associated with Glucokinase Activators?
First-generation glucokinase activators have been associated with several off-target effects and safety concerns, including:
-
Hypoglycemia: Excessive activation of pancreatic GK can lead to insulin release even at low blood glucose levels, causing hypoglycemia.[2][4]
-
Hepatic Steatosis (Fatty Liver): Overstimulation of hepatic GK can lead to an accumulation of lipids in the liver.[2]
-
Hypertriglyceridemia: Increased lipid synthesis in the liver can also result in elevated levels of triglycerides in the blood.[5]
-
Loss of Efficacy: A decline in the glucose-lowering effect has been observed over time with some GK activators.[2]
Q3: How can we proactively assess the potential for off-target effects of GK6?
A proactive approach to identifying potential off-target effects involves a combination of computational and experimental methods:
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions.[6] These methods compare the structure of GK6 against a large database of known protein targets to identify potential unintended binding partners.
-
High-Throughput Screening: Screen GK6 against a panel of receptors, enzymes, and ion channels to experimentally identify off-target binding.[7]
-
Phenotypic Screening: Assess the overall effect of GK6 on different cell types to uncover unexpected biological activities.[7]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects of GK6.
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected cell toxicity or altered cell morphology | GK6 may be interacting with unintended cellular targets, leading to cytotoxicity. | 1. Perform a dose-response curve to determine the concentration at which toxicity occurs. 2. Conduct a cell viability assay (e.g., MTT or LDH assay). 3. Utilize computational off-target prediction tools to identify potential toxicity-related targets.[6] |
| Inconsistent results between in vitro and in vivo models | Differences in metabolism, distribution, or the presence of different off-target proteins between systems. | 1. Analyze the pharmacokinetic and pharmacodynamic (PK/PD) properties of GK6.[8] 2. Investigate the metabolic profile of GK6 to identify any active metabolites that may have different target profiles. |
| Activation or inhibition of unintended signaling pathways | GK6 may be binding to other kinases or signaling proteins with structural similarity to the allosteric site of glucokinase. | 1. Perform a broad kinase profiling assay to assess the selectivity of GK6. 2. Use western blotting or other pathway analysis tools to investigate the activation state of key signaling pathways. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of GK6 against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of GK6 in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel: Select a commercially available kinase panel that includes a broad range of human kinases.
-
Assay Performance:
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the different concentrations of GK6 to the respective wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of GK6.
-
Determine the IC50 value (the concentration of GK6 that causes 50% inhibition) for any kinases that show significant inhibition.
-
A highly selective compound will have a much lower IC50 for the intended target (Glucokinase) compared to other kinases.
-
Protocol 2: Assessing Hepatocyte Lipid Accumulation
This protocol describes a method to evaluate the potential of GK6 to induce hepatic steatosis in vitro.
-
Cell Culture: Culture a human hepatocyte cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of GK6 for a specified period (e.g., 24-72 hours). Include a positive control that is known to induce lipid accumulation (e.g., oleic acid).
-
Lipid Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a lipid-specific dye such as Oil Red O or Nile Red.
-
-
Quantification:
-
Visualize the lipid droplets using microscopy.
-
Quantify the amount of lipid accumulation by extracting the dye and measuring its absorbance or by using image analysis software to measure the stained area.
-
-
Data Analysis: Compare the level of lipid accumulation in GK6-treated cells to the untreated and positive controls.
Strategies for Mitigating Off-Target Effects
Improving the selectivity of a small molecule is a key challenge in drug development.[9][10] The following strategies can be employed to reduce the off-target effects of GK6.
| Strategy | Description | Relevant Principles |
| Rational Drug Design | Modify the chemical structure of GK6 to enhance its interaction with the allosteric site of glucokinase while reducing its affinity for off-target proteins. This can be guided by computational modeling.[7][11] | Shape Complementarity, Electrostatic Optimization[12] |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test a series of analogs of GK6 to identify the chemical modifications that improve selectivity. | Molecular Structure and Drug Design[8] |
| Hepatoselective Targeting | Design GK6 analogs that are preferentially taken up by the liver. This can minimize effects on pancreatic GK and reduce the risk of hypoglycemia.[13] This can be achieved by making the molecule a substrate for liver-specific organic anion-transporting polypeptides (OATPs). | Optimizing Pharmacokinetics (Distribution)[11] |
| Allosteric Modulator Optimization | Fine-tune the allosteric activation properties of GK6 to ensure it enhances GK activity in a glucose-dependent manner, avoiding over-activation at low glucose levels. | Allosteric Modulation[11] |
Visualizing Experimental and Logical Workflows
Caption: Workflow for identifying and mitigating off-target effects of GK6.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. What determines drug specificity? [synapse.patsnap.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 11. How to improve drug selectivity? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
"improving the stability of Glucokinase activator 6 in solution"
Welcome to the technical support center for Glucokinase Activator 6 (GKA6). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of GKA6 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and optimal performance of GKA6 in your experiments.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve common stability issues with GKA6 solutions.
Issue 1: Precipitation of GKA6 in Aqueous Buffer
Possible Causes:
-
Low aqueous solubility of GKA6.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
The pH of the aqueous buffer is not optimal for GKA6 solubility.
-
Use of an inappropriate buffer system.
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain GKA6 solubility, ideally not exceeding 0.5% in final assay conditions to avoid cellular toxicity.[1]
-
Optimize pH: The stability and solubility of many small molecules are pH-dependent.[[“]][3][4] Conduct a pH optimization study by preparing the GKA6 solution in a series of buffers with varying pH values to identify the optimal range for solubility.
-
Buffer Selection: Test different buffer systems to find one that is most compatible with GKA6.
-
Intermediate Dilutions: When diluting a concentrated GKA6 stock solution, perform serial dilutions into the aqueous buffer instead of a single large dilution.[1]
-
Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins.[1][5]
Issue 2: Loss of GKA6 Activity Over Time in Solution
Possible Causes:
-
Chemical degradation (e.g., hydrolysis, oxidation).
-
Photodegradation from exposure to light.
-
Adsorption to container surfaces.
-
Repeated freeze-thaw cycles of stock solutions.[6]
Troubleshooting Steps:
-
Control Environmental Factors:
-
Light: Protect GKA6 solutions from light by using amber vials or by wrapping containers in foil.[5][6]
-
Oxygen: To prevent oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[[“]][5] The addition of antioxidants may also be beneficial.[3]
-
Temperature: Store stock solutions at the recommended temperature, typically -20°C or -80°C.[6]
-
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[6]
-
Container Selection: Use appropriate storage containers, such as amber glass vials or polypropylene (B1209903) tubes, to minimize adsorption and leaching.[6]
-
Fresh Solutions: Prepare fresh working solutions from a stable stock solution before each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of GKA6?
A1: While specific recommendations for GKA6 are not available, small molecule kinase activators are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental buffer. Always refer to the manufacturer's datasheet for specific solubility information.
Q2: How should I store my solid GKA6 and its stock solutions for maximum stability?
A2: Proper storage is critical for maintaining the integrity of GKA6.[6]
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated | Up to 3 years | Prevents degradation from moisture and heat.[4][5] |
| DMSO Stock Solution | -80°C, in small aliquots | Up to 1 year | Minimizes degradation, solvent evaporation, and damage from freeze-thaw cycles.[6] |
Note: These are general recommendations. Always consult the manufacturer's datasheet for specific storage instructions.
Q3: Can repeated freeze-thaw cycles affect my GKA6 stock solution?
A3: Yes, repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO. DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened. This water can lead to hydrolysis of the compound or cause it to precipitate upon freezing.[1] To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes.[6]
Q4: I suspect my GKA6 is degrading in my aqueous assay buffer. How can I test for this?
A4: You can perform a forced degradation study to assess the stability of GKA6 under various stress conditions. This involves exposing the compound to acid, base, oxidative, and thermal stress and then analyzing the remaining compound, typically by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Forced Degradation Study of GKA6
Objective: To determine the stability of GKA6 under various stress conditions.
Materials:
-
GKA6
-
Acetonitrile (ACN)
-
Ultrapure water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Prepare GKA6 Solution: Dissolve GKA6 in a suitable solvent (e.g., ACN/water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix equal volumes of the GKA6 solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the GKA6 solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidation: Mix equal volumes of the GKA6 solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Store solid GKA6 in an oven at 70°C for 48 hours, then dissolve in the solvent.[1]
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by HPLC.
-
Compare the peak area of GKA6 in the stressed samples to the control to determine the percentage of degradation.
-
Protocol 2: Kinetic Solubility Assay for GKA6
Objective: To determine the maximum soluble concentration of GKA6 in an aqueous buffer.
Materials:
-
GKA6 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
96-well microplate
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer with a filter plate
Methodology:
-
Sample Preparation: Add 2 µL of the 10 mM GKA6 DMSO stock solution to multiple wells of a 96-well plate.[1]
-
Buffer Addition: Add 198 µL of PBS to each well containing the compound. This results in a final concentration of 100 µM with 1% DMSO.[1]
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[1]
-
Measurement:
-
Nephelometry: Measure light scattering. An increase in scattering compared to a DMSO-only control indicates precipitation.[1]
-
UV Absorbance (Filtration Method): After incubation, filter the contents of each well through a solubility filter plate. Measure the UV absorbance of the filtrate. A lower absorbance compared to a standard curve of known concentrations indicates precipitation.[1]
-
Visualizations
Caption: Glucokinase signaling pathway activated by GKA6.
Caption: Troubleshooting workflow for GKA6 stability issues.
References
"Glucokinase activator 6 experimental variability and solutions"
Welcome to the technical support center for Glucokinase Activator 6 (GKA6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and offer solutions to common challenges encountered when working with GKA6. For the purposes of this guide, the well-characterized Glucokinase Activator AM-2394 will be used as a representative GKA6, with an EC50 of 60 nM.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (GKA6)?
A1: GKA6 is an allosteric activator of the glucokinase (GK) enzyme.[1][4] GK is a key regulator of glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes.[5][6] In pancreatic β-cells, GK acts as a glucose sensor, and its activation by GKA6 leads to enhanced glucose-stimulated insulin (B600854) secretion (GSIS).[5][7] In the liver, GKA6 activation of GK promotes glucose uptake and glycogen (B147801) synthesis.[5][6] GKA6 binds to an allosteric site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax).[1][7]
Q2: What are the common challenges observed with Glucokinase Activators in clinical and preclinical studies?
A2: The main challenges associated with GKAs include a risk of hypoglycemia due to the overstimulation of insulin secretion, a decline in efficacy over long-term treatment, and the potential for inducing dyslipidemia, specifically elevated plasma triglycerides.[5][8][9]
Q3: How does plasma protein binding affect the activity of GKA6?
A3: Like many small molecule drugs, GKA6 can bind to plasma proteins such as albumin and alpha-1 acid glycoprotein.[10][11] It is the unbound, or "free," fraction of the drug that is pharmacologically active.[10][11] High plasma protein binding can act as a reservoir, affecting the drug's half-life and distribution.[10] Changes in plasma protein levels or displacement by other drugs can alter the free fraction of GKA6, potentially impacting its efficacy and safety.[10]
Data Presentation
The following tables summarize key quantitative data for the representative Glucokinase Activator, AM-2394.
Table 1: In Vitro Potency and Physicochemical Properties of AM-2394
| Parameter | Value | Reference |
| EC50 | 60 nM | [1][2][3] |
| Solubility in DMSO | ≥ 30 mg/mL (70.84 mM) | [1] |
| Solubility in Ethanol | 10 mM (with gentle warming) | |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (5.90 mM) in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [1][12] |
Table 2: In Vivo Efficacy of AM-2394 in an ob/ob Mouse Model
| Dose (mg/kg, p.o.) | Effect on Oral Glucose Tolerance Test (OGTT) | Reference |
| 1 | Reduced glucose excursion | [4] |
| 3 | Maximal efficacy in reducing glucose excursion | [1][4] |
| 10 | Reduced glucose excursion | [4] |
| 30 | Reduced glucose excursion | [4] |
Troubleshooting Guides
In Vitro Experiments
Issue 1: High background signal or apparent enzyme activity in no-activator controls.
-
Possible Cause 1: Contamination of reagents.
-
Solution: Use fresh, high-purity reagents, including ATP, glucose, and the coupling enzyme (e.g., glucose-6-phosphate dehydrogenase). Ensure all buffers are prepared with nuclease-free water and filtered.
-
-
Possible Cause 2: Non-specific reduction of NADP+ to NADPH.
-
Solution: Run a control reaction without the glucokinase enzyme to quantify the rate of non-enzymatic NADPH formation. Subtract this rate from your experimental data.
-
-
Possible Cause 3: Presence of interfering substances in the compound stock.
-
Solution: If the GKA6 is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) and consistent across all wells. Run a vehicle control (buffer with the same concentration of DMSO) to assess its effect.
-
Issue 2: Inconsistent or non-reproducible EC50 values.
-
Possible Cause 1: Variability in enzyme activity.
-
Solution: Use a consistent source and lot of recombinant glucokinase. Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Pre-incubate the enzyme at the assay temperature before starting the reaction.[5]
-
-
Possible Cause 2: Inaccurate compound concentrations.
-
Solution: Ensure accurate serial dilutions of GKA6. Use calibrated pipettes and low-binding plates and tips. Confirm the concentration of your stock solution spectrophotometrically if possible.
-
-
Possible Cause 3: Assay conditions not optimized.
Issue 1: Low signal or minimal glucose uptake in positive controls (e.g., insulin-stimulated cells).
-
Possible Cause 1: Suboptimal cell health or density.
-
Solution: Ensure cells are healthy, in a logarithmic growth phase, and seeded at an optimal density. Over-confluent or starved cells may exhibit altered glucose uptake.
-
-
Possible Cause 2: Inefficient glucose starvation.
-
Solution: Prior to the assay, wash cells thoroughly with glucose-free medium and incubate for a sufficient period to deplete intracellular glucose stores and upregulate glucose transporters.
-
-
Possible Cause 3: Inactive fluorescent glucose analog (e.g., 2-NBDG).
-
Solution: Store fluorescent probes protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Incomplete washing.
-
Solution: After incubation with the fluorescent glucose analog, wash the cells multiple times with ice-cold PBS to remove all extracellular probe.
-
-
Possible Cause 2: Non-specific binding of the probe to the plate or cells.
-
Solution: Use black-walled, clear-bottom plates for fluorescence assays to reduce background.[9] Include a no-cell control to measure background fluorescence from the medium and plate.
-
In Vivo Experiments
Issue 1: High variability in blood glucose levels during an Oral Glucose Tolerance Test (OGTT).
-
Possible Cause 1: Inconsistent fasting period.
-
Solution: Ensure all animals are fasted for a standardized period (e.g., overnight) before the OGTT. Provide free access to water.
-
-
Possible Cause 2: Stress during handling and dosing.
-
Solution: Acclimatize the animals to handling and the gavage procedure for several days before the experiment. Perform procedures in a quiet environment.
-
-
Possible Cause 3: Inadequate carbohydrate loading prior to the study.
Issue 2: Poor oral bioavailability or inconsistent in vivo efficacy of GKA6.
-
Possible Cause 1: Inadequate formulation.
-
Solution: GKA6 may have poor aqueous solubility. Develop a suitable vehicle for oral administration that ensures complete dissolution and stability. A common formulation for preclinical studies is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution using co-solvents such as PEG300 and Tween-80.[1][16]
-
-
Possible Cause 2: Rapid metabolism.
-
Solution: Investigate the pharmacokinetic profile of GKA6 to determine its half-life. If it is very short, more frequent dosing or a different route of administration may be necessary.
-
Experimental Protocols
Glucokinase Enzymatic Assay Protocol
This protocol is based on a coupled-enzyme spectrophotometric assay that measures the production of NADPH at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Assay Buffer: 25 mM HEPES, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4
-
ATP solution (100 mM)
-
Glucose solution (1 M)
-
NADP+ solution (50 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
GKA6 (AM-2394) stock solution in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 1 mM ATP, 5 mM glucose, 1 mM NADP+, and 1 U/mL G6PDH.
-
Prepare serial dilutions of GKA6 in DMSO, and then dilute into the reaction mixture to the final desired concentrations. Ensure the final DMSO concentration is the same in all wells.
-
Add the reaction mixture with and without GKA6 to the wells of the 96-well plate.
-
Initiate the reaction by adding a pre-determined amount of glucokinase to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the V₀ against the GKA6 concentration and fit the data to a dose-response curve to determine the EC50.
Cell-Based Glucose Uptake Assay Protocol
This protocol uses the fluorescent glucose analog 2-NBDG.
Materials:
-
Cells of interest (e.g., HepG2, INS-1)
-
Complete culture medium
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
GKA6 (AM-2394)
-
Insulin (positive control)
-
Phloretin (inhibitor control)
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, gently wash the cells twice with warm PBS.
-
Replace the medium with glucose-free culture medium and incubate for 1-2 hours to starve the cells of glucose.
-
Aspirate the starvation medium and add fresh glucose-free medium containing various concentrations of GKA6, vehicle control, positive control (e.g., 100 nM insulin), and inhibitor control (e.g., 200 µM phloretin). Incubate for the desired pre-treatment time (e.g., 30 minutes).
-
Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the fluorescence using a plate reader.
-
Normalize the fluorescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo) performed on a parallel plate to account for differences in cell number.
Visualizations
Caption: Signaling pathway of GKA6 in pancreatic β-cells.
Caption: Experimental workflow for a glucokinase enzyme kinetics assay.
Caption: Logic diagram for troubleshooting in vitro experimental variability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Oral glucose tolerance test: how to maximize its diagnostic value in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbohydrate Intake Prior to Oral Glucose Tolerance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Refining Glucokinase Activator 6 (GKA6) Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the treatment duration of Glucokinase activator 6 (GKA6) in cell culture experiments.
Troubleshooting Guide
Experimenting with a novel glucokinase activator like GKA6 can present unique challenges. This guide addresses specific issues that may arise during your cell culture experiments, with a focus on optimizing treatment duration.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Observed Effect of GKA6 | Sub-optimal Treatment Duration: The incubation time may be too short for the desired downstream effects to manifest. Conversely, prolonged exposure could lead to cellular adaptation or desensitization. | Perform a time-course experiment. Treat cells with GKA6 for varying durations (e.g., 6, 12, 24, 48, and 72 hours) and assess the endpoint at each time point to identify the optimal window for the desired effect. |
| Incorrect GKA6 Concentration: The concentration of GKA6 may be too low to elicit a significant response in the specific cell line being used. | Conduct a dose-response experiment with a range of GKA6 concentrations to determine the half-maximal effective concentration (EC50). | |
| Cell Line Insensitivity: The target cell line may have low endogenous expression of glucokinase or may be resistant to GKA6's mechanism of action. | Verify glucokinase expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be responsive to glucokinase activators as a positive control. | |
| Compound Instability: GKA6 may be degrading in the culture medium over longer incubation periods. | Prepare fresh GKA6 solutions for each experiment. For long-term treatments, consider replenishing the media with fresh GKA6 at regular intervals (e.g., every 24 hours). | |
| High Cellular Toxicity Observed | Excessive Treatment Duration: Continuous exposure to GKA6, even at a seemingly optimal concentration, may induce cytotoxicity over time. | In your time-course experiment, include a cell viability assay (e.g., MTT, CellTox™ Green) at each time point to identify the onset of toxicity. This will help define a therapeutic window. |
| High GKA6 Concentration: The concentration of GKA6 may be above the cytotoxic threshold for the cell line. | Perform a cytotoxicity assay with a broad range of GKA6 concentrations to determine the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration. | |
| Solvent Toxicity: The solvent used to dissolve GKA6 (e.g., DMSO) may be present at a toxic concentration in the final culture medium. | Ensure the final solvent concentration is minimal (typically ≤ 0.1% for DMSO) and include a vehicle-only control in all experiments to assess solvent-induced toxicity. | |
| Inconsistent Results Between Experiments | Variability in Cell Seeding Density: Differences in the initial number of cells can significantly impact the outcome of the experiment, especially over longer treatment durations. | Standardize your cell seeding protocol. Use a cell counter to ensure consistent cell numbers across all wells and experiments. |
| Variations in Cell Health and Passage Number: The metabolic state and responsiveness of cells can change with passage number and overall health. | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and ensure they are in the exponential growth phase before starting an experiment. | |
| Edge Effects on Multi-well Plates: Wells on the periphery of a culture plate are more prone to evaporation, leading to changes in media and compound concentration. | Avoid using the outer wells of the plate for critical experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for GKA6 treatment duration in a new cell line?
A common starting point for a time-course experiment is to test a range of durations, such as 6, 12, 24, 48, and 72 hours. The optimal duration will depend on the specific cell line and the experimental endpoint being measured (e.g., changes in gene expression, protein phosphorylation, or metabolic output).
Q2: How do I determine the optimal concentration of GKA6 to use for my treatment duration studies?
Before optimizing the treatment duration, it is crucial to determine the optimal concentration of GKA6. This is typically done by performing a dose-response experiment where cells are treated with a range of GKA6 concentrations for a fixed period (e.g., 24 hours). The results will help you identify the EC50, which is often a good starting point for subsequent experiments.
Q3: What are the best practices for preparing and storing GKA6?
While specific details for GKA6 may vary, small molecule activators are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the stock solution is then diluted to the final working concentration in the culture medium immediately before use.
Q4: Can prolonged treatment with GKA6 lead to off-target effects or cellular stress?
Yes, long-term exposure to any bioactive compound, including GKA6, can potentially lead to off-target effects or induce cellular stress. It is important to monitor cell health and morphology throughout the experiment. Including appropriate controls, such as a vehicle-only treatment and a known inducer of cellular stress, can help to identify and differentiate between specific and non-specific effects. Some studies on other glucokinase activators have noted a loss of efficacy over time in clinical trials, which could be a factor in long-term in vitro experiments as well.
Q5: What downstream readouts are suitable for assessing the effects of GKA6 treatment over time?
The choice of readout will depend on your research question. Common assays include:
-
Glucokinase Activity Assays: To directly measure the effect of GKA6 on enzyme activity.
-
Western Blotting: To analyze the phosphorylation status of downstream signaling proteins.
-
qPCR: To measure changes in the expression of target genes.
-
Metabolic Assays: To assess changes in glucose uptake, glycolysis, or glycogen (B147801) synthesis.
-
Insulin (B600854) Secretion Assays: For pancreatic beta-cell lines, to measure glucose-stimulated insulin secretion.
Experimental Protocols
Protocol: Determining Optimal GKA6 Treatment Duration using an MTT Assay for Cell Viability
This protocol provides a framework for conducting a time-course experiment to determine the optimal, non-toxic treatment duration of GKA6.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (GKA6)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GKA6 in DMSO.
-
Prepare working solutions of GKA6 in complete culture medium at the desired final concentration (e.g., the previously determined EC50). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing either GKA6 or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours). You will need a separate plate for each time point.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control at each time point.
-
Plot cell viability against treatment duration to identify the time points where GKA6 does not cause significant cytotoxicity. This will define the optimal treatment window for your future experiments.
-
Visualizations
Caption: Glucokinase signaling pathway activated by GKA6.
"optimizing buffer conditions for Glucokinase activator 6 experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucokinase activator 6 (GKA6) and other glucokinase activators (GKAs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (GKA6)?
A1: Glucokinase activators (GKAs), including GKA6, are small molecules that allosterically bind to the glucokinase (GK) enzyme. This binding induces a conformational change that increases the enzyme's affinity for its substrate, glucose.[1] By enhancing GK activity, GKA6 promotes the phosphorylation of glucose to glucose-6-phosphate, the rate-limiting step in glycolysis. In pancreatic β-cells, this leads to increased insulin (B600854) secretion, while in the liver, it enhances glucose uptake and glycogen (B147801) synthesis.[2][3]
Q2: What is the recommended solvent for dissolving GKA6?
A2: GKA6 and similar activators are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[4][5][6] For aqueous-based assays, it is crucial to minimize the final DMSO concentration (ideally below 0.5%) to prevent solvent effects and potential precipitation of the compound.
Q3: How should I store GKA6 stock solutions?
A3: For long-term stability, GKA6 stock solutions in DMSO should be stored at -20°C or -80°C.[4][6] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.
Q4: What are the optimal temperature and pH for glucokinase activity assays?
A4: Glucokinase activity can be assayed at various temperatures, including room temperature, 30°C, and 37°C.[7][8] The optimal pH for the assay is generally between 7.4 and 9.0.[7][9] It is important to maintain a consistent temperature and pH throughout an experiment for reproducible results.
Troubleshooting Guides
Issue 1: Low or No GKA6 Activity Observed
| Possible Cause | Troubleshooting Step |
| Degraded GKA6 | - Confirm the proper storage of your GKA6 stock solution (-20°C or -80°C). - Prepare a fresh dilution from a new stock vial. |
| Suboptimal Assay Conditions | - Verify the pH and temperature of your assay buffer are within the optimal range (pH 7.4-9.0, 25-37°C).[7][8] - Ensure all assay components, including ATP and glucose, are at the correct concentrations. |
| Inactive Glucokinase Enzyme | - Use a positive control to confirm the activity of your glucokinase enzyme. - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect Reagent Preparation | - Double-check the concentrations of all reagents in your reaction mixture. - Ensure that cofactors like MgCl2 are present at the appropriate concentration. |
Issue 2: Poor Solubility of GKA6 in Assay Buffer
| Possible Cause | Troubleshooting Step |
| High Final DMSO Concentration | - Ensure the final DMSO concentration in your assay buffer is below 0.5% to avoid precipitation. |
| Precipitation in Aqueous Buffer | - After diluting the GKA6 stock solution into the aqueous assay buffer, visually inspect for any precipitation. - If precipitation occurs, try preparing a more diluted stock solution in DMSO before adding it to the buffer. |
Issue 3: High Background Signal or Assay Interference
| Possible Cause | Troubleshooting Step |
| Autofluorescence of GKA6 | - Run a control experiment with GKA6 in the assay buffer without the enzyme to measure its intrinsic fluorescence. - If GKA6 is autofluorescent at the assay wavelengths, consider using a different detection method or shifting to wavelengths where the compound does not interfere.[10] |
| Inner Filter Effect | - At high concentrations, GKA6 might absorb the excitation or emission light, leading to a decrease in the fluorescence signal.[11] - Perform a dose-response curve to identify a concentration range where this effect is minimal. |
| Contaminated Reagents | - Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers. |
Issue 4: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Temperature or pH | - Ensure consistent temperature and pH across all experiments by using a calibrated thermometer and pH meter. - Prepare a large batch of assay buffer to be used for the entire set of experiments. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Enzyme Instability | - Glucokinase can be unstable. The presence of glucose and glycerol (B35011) in the buffer can help stabilize the enzyme.[12][13] - Prepare fresh enzyme dilutions for each experiment and keep them on ice. |
Data Presentation: Buffer Conditions for Glucokinase Assays
The following tables summarize common buffer components and conditions for glucokinase activity assays.
Table 1: Common Buffer Compositions for Glucokinase Kinetic Assays
| Component | Concentration Range | Purpose |
| Buffer Salt | 25-100 mM | Maintain pH |
| HEPES | pH buffer | |
| Tris-HCl | pH buffer | |
| KCl | 25-150 mM | Ionic strength |
| MgCl₂ | 5-20 mM | Cofactor for ATP |
| DTT | 1-2.5 mM | Reducing agent, prevents oxidation |
| Glycerol | 10-30% | Stabilizes the enzyme |
| pH | 7.4 - 9.0 | Optimal enzyme activity |
| Temperature | 25 - 37 °C | Reaction temperature |
Table 2: Recommended Starting Conditions for a Standard Glucokinase Activity Assay
| Parameter | Recommended Value |
| Buffer | 25 mM HEPES |
| KCl | 25 mM |
| MgCl₂ | 5 mM |
| DTT | 1 mM |
| pH | 7.4 |
| Temperature | 30°C |
| Glucose | 5-10 mM |
| ATP | 5 mM |
| GKA6 | Titrate to determine EC₅₀ |
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay (Fluorometric)
This protocol measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the generation of a fluorescent product.
Materials:
-
Recombinant human glucokinase
-
GKA6
-
Assay Buffer: 25 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4
-
ATP solution
-
Glucose solution
-
NADP⁺ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black microplate
-
Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm for NADPH)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GKA6 in DMSO.
-
Prepare serial dilutions of GKA6 in Assay Buffer. Ensure the final DMSO concentration is <0.5%.
-
Prepare working solutions of ATP, glucose, and NADP⁺ in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of the GKA6 serial dilutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add 25 µL of a solution containing recombinant glucokinase and G6PDH in Assay Buffer to each well.
-
-
Initiate the Reaction:
-
To start the reaction, add 25 µL of a solution containing glucose and NADP⁺ in Assay Buffer to each well.
-
-
Incubate and Measure:
-
Incubate the plate at 30°C, protected from light.
-
Measure the fluorescence at Ex/Em = 340/460 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH production from the linear portion of the kinetic curve.
-
Plot the reaction rate against the GKA6 concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Visualizations
Caption: General experimental workflow for testing GKA6.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Stabilty of Glucokinase (GK) as Influenced by the Substrate Glucose, an Allosteric Glucokinase Activator Drug (GKA) and the Osmolytes Glycerol and Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal stability of glucokinase (GK) as influenced by the substrate glucose, an allosteric glucokinase activator drug (GKA) and the osmolytes glycerol and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for Glucokinase activator 6 experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Glucokinase activator 6 (GKA6).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GKA6) and what is its primary mechanism of action?
This compound (GKA6) is a potent small molecule that allosterically activates the enzyme glucokinase (GK).[1][2] Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3][4][5][6] GKA6 binds to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its maximal catalytic rate.[3][5] This leads to increased glucose uptake and metabolism in the liver and stimulates insulin (B600854) secretion from the pancreas in a glucose-dependent manner.[3][5]
Q2: My experimental results with GKA6 are inconsistent. What are the potential causes?
Inconsistent results in GKA6 experiments can arise from several factors:
-
Compound Solubility and Stability: Ensure that GKA6 is fully dissolved. GKA6 is soluble in DMSO but not in water.[7] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses to GKA6. Standardize these parameters across experiments.
-
Glucose Concentration: The activity of GKA6 is highly dependent on the glucose concentration in the experimental medium.[8] Precisely control glucose levels as specified in your protocol.
-
Assay-Specific Variability: Enzyme activity and cell-based assays can have inherent variability. Include appropriate positive and negative controls in every experiment to monitor assay performance.
Q3: I am observing a decline in the efficacy of GKA6 in my chronic in vivo studies. Why might this be happening?
Declining efficacy of glucokinase activators during chronic exposure is a known phenomenon.[9][10] Potential mechanisms include:
-
Hepatic Steatosis: Prolonged activation of hepatic glucokinase can lead to an increase in triglyceride production and accumulation in the liver, which may impair the long-term efficacy of the compound.[9]
-
Adaptive Metabolic Changes: Chronic treatment may induce adaptive responses in the liver, such as the repression of glucokinase expression and induction of glucose-6-phosphatase, which counteracts the effect of the activator.[9]
-
β-Cell Desensitization: While not fully established for GKA6 specifically, prolonged stimulation of insulin secretion could potentially lead to β-cell desensitization.
Q4: What is the risk of hypoglycemia when using GKA6, and how can I mitigate it?
Glucokinase activators carry a risk of hypoglycemia by overstimulating insulin secretion, particularly at low glucose concentrations.[6][9][11] To mitigate this risk:
-
Dose-Response Studies: Carefully determine the optimal dose range of GKA6 in your experimental model to achieve the desired efficacy without causing hypoglycemia.
-
Glucose-Dependent Activity: Be aware that the hypoglycemic risk is dependent on the prevailing glucose levels. Monitor blood glucose closely in in vivo experiments, especially during the initial phases of treatment.
-
Hepatoselective vs. Dual-Acting Activators: The risk of hypoglycemia can differ between GKAs with different tissue selectivities. While GKA6's specific selectivity profile is not detailed in the provided results, this is a general consideration for the class.
Experimental Protocols
Glucokinase Activity Assay
This protocol is a general method for measuring the effect of GKA6 on glucokinase activity in a coupled enzyme assay.
Materials:
-
Recombinant human glucokinase
-
GKA6
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 5% DMSO)[12]
-
384-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of GKA6 in DMSO.
-
In a 384-well plate, add the assay buffer containing recombinant glucokinase (e.g., 15 nM final concentration).[12]
-
Add varying concentrations of GKA6 to the wells. Include a vehicle control (DMSO).
-
Add a range of glucose concentrations (e.g., 0.33 to 50 mM).[12]
-
Add the coupling reagents: NADP+ and G6PDH.
-
Initiate the reaction by adding Mg-ATP (e.g., 3 mM final concentration).[12]
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates and determine the EC50 of GKA6 at different glucose concentrations.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a general procedure for assessing the effect of GKA6 on insulin secretion from pancreatic β-cell lines (e.g., MIN6) or isolated islets.
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets
-
Culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations
-
GKA6 stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Culture MIN6 cells in 96-well plates to ~80% confluency.[13] For islets, pre-culture them overnight.
-
Wash the cells/islets with glucose-free KRBH.
-
Pre-incubate the cells/islets in low glucose KRBH (e.g., 1-3 mM) for 1-2 hours at 37°C.[13][14]
-
Remove the pre-incubation buffer and add KRBH containing various glucose concentrations (e.g., 3, 5, 10, 20 mM) with or without GKA6. Include a vehicle control.
-
Collect the supernatant for insulin measurement.
-
Quantify the insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.[13][15]
-
(Optional) Lyse the cells/islets to measure total insulin content or DNA/protein for normalization.
In Vivo Glucose Metabolism Study
This protocol provides a general framework for evaluating the effect of GKA6 on glucose homeostasis in a rodent model.
Materials:
-
Animal model (e.g., diet-induced obese mice)
-
GKA6 formulation for oral or intraperitoneal administration
-
Blood glucose meter and test strips
-
Equipment for blood collection
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Fast the animals overnight (e.g., 12-16 hours).
-
Administer GKA6 or vehicle to the respective groups.
-
At various time points post-dose (e.g., 0, 30, 60, 120, 240 minutes), measure blood glucose from a tail snip.
-
For a more detailed analysis, an oral glucose tolerance test (OGTT) or intraperitoneal glucose tolerance test (IPGTT) can be performed.[16]
-
After the initial GKA6/vehicle administration, administer a glucose bolus (e.g., 2 g/kg).
-
Measure blood glucose at the specified time points.
-
-
Stable isotope tracers can be used for in-depth analysis of glucose kinetics, including rates of glucose appearance and disappearance.[17][18][19]
Quantitative Data
| Compound | EC50 (µM) | Glucose Concentration (mM) | Reference |
| This compound | 0.09 | Not Specified | [1][2] |
| MK-0941 | 0.240 | 2.5 | [8] |
| MK-0941 | 0.065 | 10 | [8] |
| PF-04937319 | 154.4 | Not Specified | [7] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. surgery.wisc.edu [surgery.wisc.edu]
- 16. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Glucokinase Activator (Dorzagliatin) vs. Metformin in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Anti-Diabetic Agents in Preclinical Settings.
In the landscape of type 2 diabetes (T2DM) therapeutics, metformin (B114582) has long stood as the first-line therapy, primarily by reducing hepatic glucose production.[1][2] A newer class of drugs, glucokinase activators (GKAs), presents a novel mechanism by directly targeting glucokinase (GK), a key enzyme in glucose homeostasis.[3] This guide provides a comparative preclinical overview of a representative GKA, Dorzagliatin, against the benchmark metformin. Since "Glucokinase activator 6" is not a publicly documented specific agent, this guide utilizes Dorzagliatin as a well-characterized GKA with available preclinical data.
This comparison synthesizes data from various preclinical studies to offer insights into their respective efficacy and mechanisms of action in established animal models of diabetes.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of Dorzagliatin and metformin across key diabetic parameters. Data is compiled from studies in various rodent models, with a focus on providing a comparative perspective.
Table 1: In Vivo Efficacy in Diabetic Rodent Models
| Parameter | Dorzagliatin | Metformin | Animal Model |
| Fasting Blood Glucose (FBG) | Significant reduction.[4] | Significant reduction.[5][6] | db/db mice, GCK-MODY mice |
| Postprandial Glucose (PPG) | Significant reduction.[7][8] | Moderate reduction. | Rat models, db/db mice |
| Glycated Hemoglobin (HbA1c) | Significant reduction.[3] | Reduction observed in long-term studies. | db/db mice |
| Glucose Tolerance (OGTT) | Improved glucose clearance.[9] | Improved glucose clearance.[5] | GCK-MODY mice, db/db mice |
| Insulin (B600854) Secretion | Increased glucose-stimulated insulin secretion (GSIS).[10][11] | Generally does not stimulate insulin secretion; some studies show inhibition at high concentrations.[12][13] | Isolated mouse/human islets |
| Hepatic Glucose Production | Reduced hepatic glucose output.[14][15] | Primarily inhibits hepatic gluconeogenesis.[16][17][18] | Primary hepatocytes, in vivo mouse models |
Table 2: In Vitro Potency and Cellular Effects
| Parameter | Dorzagliatin | Metformin | Assay System |
| Glucokinase Activation | Direct allosteric activator, increases GK's affinity for glucose.[10] | No direct effect on glucokinase activity. | In vitro enzyme assays |
| AMPK Activation | Does not directly activate AMPK. | Activates AMPK.[18] | Primary hepatocytes |
| Insulin Secretion (Isolated Islets) | Potentiates glucose-stimulated insulin secretion.[9] | May inhibit insulin secretion at high concentrations.[12] | Isolated mouse and human islets |
| Hepatic Glucose Production | Suppresses glucose production.[15] | Suppresses glucose production.[18] | Primary rat hepatocytes |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. A preclinical overview of metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Effects of Dorzagliatin and Glucagon-Like Peptide-1 Receptor Agonism in a Novel Mouse Model of GCK-MODY and in Obese db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin accelerates wound healing in type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dorzagliatin, a Glucokinase Activator, on α- and β-Cell Function in Individuals With Impaired and Normal Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin Inhibits Mouse Islet Insulin Secretion and Alters Intracellular Calcium in a Concentration-Dependent and Duration-Dependent Manner near the Circulating Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Activators: A Head-to-Head Comparison of Piragliatin and Dorzagliatin for Glucokinase-Targeted Therapy
In the landscape of Type 2 Diabetes (T2D) therapeutics, glucokinase (GK) activators (GKAs) have emerged as a promising class of drugs. These molecules allosterically activate GK, a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes, thereby enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. This guide provides a detailed comparative analysis of two notable GKAs: piragliatin (B1677958), an early clinical candidate, and dorzagliatin (B607184), a first-in-class GKA recently approved in China. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data.
While a direct head-to-head clinical trial of piragliatin and a specific "Glucokinase activator 6" (GKA6) has not been identified in publicly available literature, this guide will compare piragliatin with dorzagliatin, a well-characterized and clinically advanced GKA, to fulfill the spirit of a comparative analysis within this drug class.
Mechanism of Action: A Shared Target, A Nuanced Interaction
Both piragliatin and dorzagliatin are allosteric activators of glucokinase, meaning they bind to a site on the enzyme distinct from the glucose-binding site.[1] This binding induces a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax), leading to enhanced glucose phosphorylation.[2] This dual action in both the pancreas and the liver forms the basis of their glucose-lowering effects.[3]
In pancreatic β-cells, the activation of GK leads to increased intracellular ATP levels, which triggers the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, ultimately resulting in glucose-dependent insulin secretion.[1] In the liver, enhanced GK activity promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and reduced hepatic glucose output.[3][4]
Dorzagliatin is described as a dual-acting GKA, effectively targeting GK in both the pancreas and the liver.[5] It has been shown to restore the impaired glucose sensing function of GK in diabetic patients.[6] Piragliatin also demonstrated this dual mechanism of action in preclinical and early clinical studies.[7]
Figure 1: Signaling pathway of Glucokinase Activators in pancreas and liver.
Comparative Efficacy and Clinical Data
While both compounds showed promise in lowering blood glucose, their clinical development trajectories have been markedly different.
| Parameter | Piragliatin | Dorzagliatin |
| Phase of Development | Discontinued in Phase II | Approved in China |
| Monotherapy HbA1c Reduction | Dose-dependent reduction observed in early trials. | -1.07% vs -0.50% for placebo at 24 weeks (75 mg BID).[8][9] |
| Combination Therapy (with Metformin) | Data not extensively available. | -1.02% vs -0.36% for placebo at 24 weeks.[10] |
| Effect on β-cell Function | Improved β-cell function.[11] | Significant improvement in HOMA2-β.[12][13] |
| Fasting Plasma Glucose (FPG) Reduction | Dose-dependent reduction.[11] | Significant reduction observed.[9] |
| Postprandial Glucose (PPG) Reduction | Dose-dependent reduction.[11] | Significant reduction observed.[12] |
Pharmacokinetic and Safety Profiles
The pharmacokinetic and safety profiles are critical determinants of a drug's clinical viability. It is in this domain that significant differences between piragliatin and dorzagliatin emerge.
| Parameter | Piragliatin | Dorzagliatin |
| Key Safety Concern | Liver toxicity (hepatic lipidosis) observed in preclinical studies, leading to discontinuation.[14] | Generally well-tolerated with a good safety profile.[12] |
| Hypoglycemia Risk | Increased risk, particularly at higher doses. | Low incidence of hypoglycemia.[13] |
| Lipid Profile | Some early GKAs were associated with hypertriglyceridemia.[4] | Modest increase in triglycerides and total cholesterol noted in some studies.[15] |
| Drug-Drug Interactions | Limited publicly available data. | No significant pharmacokinetic interaction with sitagliptin.[16] |
Experimental Protocols
A summary of key experimental methodologies used in the evaluation of these GKAs is provided below.
In Vitro Glucokinase Activation Assay
-
Objective: To determine the potency and efficacy of the compound in activating the glucokinase enzyme.
-
Methodology: Recombinant human glucokinase is incubated with varying concentrations of the test compound (piragliatin or dorzagliatin) in the presence of glucose and ATP. The rate of glucose-6-phosphate production is measured using a coupled enzymatic assay where glucose-6-phosphate dehydrogenase reduces NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.[8]
-
Parameters Determined: EC50 (half-maximal effective concentration) and maximal activation.
Figure 2: Workflow for in vitro Glucokinase Activation Assay.
Oral Glucose Tolerance Test (OGTT) in Animal Models
-
Objective: To assess the in vivo efficacy of the compound in improving glucose tolerance.
-
Methodology: Animal models of T2D (e.g., db/db mice or Zucker diabetic fatty rats) are fasted overnight. The test compound or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose bolus is administered orally. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Parameters Determined: Area under the curve (AUC) for glucose excursion.
Hyperglycemic Clamp Studies in Humans
-
Objective: To evaluate the effect of the compound on insulin secretion and glucose metabolism under controlled hyperglycemic conditions.
-
Methodology: As conducted in the SENSITIZE study for dorzagliatin, participants receive an infusion of glucose to maintain a stable hyperglycemic state (e.g., 12 mmol/L).[14] The test compound or placebo is administered. Blood samples are collected to measure insulin, C-peptide, and glucagon (B607659) levels.
-
Parameters Determined: Insulin secretion rate, β-cell glucose sensitivity.
Conclusion
The journey of glucokinase activators from promising preclinical candidates to clinically approved therapies has been fraught with challenges, as exemplified by the discontinuation of piragliatin due to safety concerns. Dorzagliatin, however, represents a significant advancement in this class, having successfully navigated clinical development to gain regulatory approval. Its favorable efficacy and safety profile, particularly the low risk of hypoglycemia and manageable lipid effects, underscore the progress made in designing second-generation GKAs.
For researchers and drug developers, the comparative analysis of piragliatin and dorzagliatin offers valuable insights into the structure-activity and structure-safety relationships that are critical for the successful development of novel therapeutics. The continued exploration of GKAs holds the potential to further refine our approach to managing T2D, with the ultimate goal of achieving durable glycemic control and improving patient outcomes.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. GKAs for diabetes therapy: why no clinically useful drug after two decades of trying? [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Dorzagliatin used for? [synapse.patsnap.com]
- 6. Dorzagliatin -Hua Medicine [huamedicine.com]
- 7. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Specificity of Glucokinase Activator 6: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the specificity of a representative glucokinase activator (GKA), referred to herein as Glucokinase Activator 6 (GKA6), with other notable GKAs. As no publicly available data exists for a compound specifically named "this compound," this publication will utilize Dorzagliatin, a recently approved and well-characterized GKA, as a surrogate for GKA6 to provide a data-driven comparison for researchers, scientists, and drug development professionals. The focus of this guide is to objectively assess the specificity of these compounds through available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Glucokinase and its Activators
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates glucose uptake and its conversion to glycogen.[2] Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[2] This mechanism of action makes GKAs a promising therapeutic strategy for type 2 diabetes. However, the specificity of these activators is a critical determinant of their safety and efficacy profile. Off-target effects can lead to undesirable side effects, underscoring the importance of a thorough specificity assessment.
Comparative Analysis of Glucokinase Activator Specificity
This section compares the specificity of Dorzagliatin (representing GKA6) with other clinical-stage GKAs, focusing on both on-target potency and off-target activities.
Data Presentation:
While comprehensive head-to-head kinase selectivity panel data for all listed GKAs are not publicly available, the following table summarizes key specificity-related parameters and reported off-target effects based on clinical and preclinical data.
| Activator (Representative) | Type | On-Target Potency (EC50/IC50) | Known Off-Target Effects/Safety Profile |
| Dorzagliatin (GKA6) | Dual-acting (pancreas and liver) | EC50 varies with glucose concentration; demonstrates significant activation in vitro and in vivo.[3] | Favorable safety and tolerability profile reported in Phase III trials.[3][4] No major off-target effects leading to discontinuation have been highlighted. Some studies report mild hyperlipidemia.[4] |
| PF-04991532 | Hepatoselective | EC50: 80 nM (human), 100 nM (rat).[5] | Reported to have no known off-target pharmacology.[5] Clinical development was discontinued (B1498344) due to a lack of efficacy.[6] |
| TTP399 (Cadisegliatin) | Hepatoselective | Data not publicly available. | Shown to have a favorable safety profile with a low risk of hypoglycemia and no adverse effects on lipids. Granted breakthrough therapy designation by the FDA. |
| ARRY-403 (AMG 151) | Dual-acting (pancreas and liver) | Data not publicly available. | Associated with an increased incidence of hypoglycemia and hypertriglyceridemia. |
Experimental Protocols
A critical aspect of confirming the specificity of a kinase activator is the use of robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the assessment of GKA specificity.
In Vitro Kinase Inhibition Assay Protocol
This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a panel of kinases, a standard method for determining specificity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., Dorzagliatin) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microplate well, combine the purified kinase, its specific substrate, and the assay buffer.
-
Incubation with Compound: Add the diluted test compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ assay. This assay measures luminescence, which is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Glucokinase Signaling Pathway
The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes.
References
- 1. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unleashing the Power of dorzagliatin: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Glucokinase Activators: Benchmarking Dorzagliatin Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dorzagliatin, a novel dual-acting glucokinase activator (GKA), against other key industry GKAs, including TTP399, AZD1656, and MK-0941. The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and glycogen (B147801) synthesis.[1][2] Glucokinase activators are small molecules that allosterically activate GK, representing a promising therapeutic strategy for type 2 diabetes.[1] They enhance glucose-dependent insulin secretion and hepatic glucose metabolism.[3]
Data Presentation: Quantitative Comparison of Glucokinase Activators
The following tables summarize the in vitro potency and clinical efficacy of Dorzagliatin and other industry-standard GKAs.
Table 1: In Vitro Potency of Glucokinase Activators
| Compound | EC50 (nM) | Target Selectivity | Key Findings |
| Dorzagliatin | Not explicitly stated, but demonstrated dose-dependent activation.[4][5] | Dual-acting (pancreas and liver)[2] | Restores glucose sensitivity and improves β-cell function.[6] |
| TTP399 | 304 nM (at 15 mM glucose), 762 nM (at 5 mM glucose)[7] | Hepato-selective[7] | Does not activate glucokinase in pancreatic β-cells, potentially reducing hypoglycemia risk.[7] |
| AZD1656 | 60 nM[8] | Presumed dual-acting | Showed initial improvements in glycemic control, but efficacy diminished over time.[9] |
| MK-0941 | 65 nM (at 10 mM glucose), 240 nM (at 2.5 mM glucose)[10][11] | Dual-acting | Associated with an increased risk of hypoglycemia and loss of efficacy in longer-term studies.[12] |
Table 2: Clinical Efficacy and Safety Profile of Glucokinase Activators
| Compound | Change in HbA1c from Baseline | Incidence of Hypoglycemia | Effects on Lipids |
| Dorzagliatin | -1.07% (vs. -0.50% for placebo) in drug-naïve patients at 24 weeks.[13][14] | Low incidence (0.3% in one study); no severe events reported.[13] | Not associated with significant adverse lipid changes. |
| TTP399 | Statistically significant improvement in a Phase 2 study.[15] | 40% reduction in hypoglycemic episodes compared to placebo in a Phase 2 study in Type 1 Diabetes.[15] | Did not induce dyslipidemia.[16] |
| AZD1656 | Significant reductions of -0.80% to -0.81% at 4 months, but effect was not sustained.[9] | Less hypoglycemia than glipizide.[9] | Increased triglycerides reported in some studies. |
| MK-0941 | -0.8% at 14 weeks, but efficacy was not sustained at 30 weeks.[12] | Significant increase in the incidence of hypoglycemia.[12] | Associated with increases in triglycerides.[12] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation process for these compounds, the following diagrams illustrate the glucokinase activation signaling pathway and a typical experimental workflow.
Caption: Glucokinase Activation Signaling Pathway.
Caption: Experimental Workflow for GKA Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucokinase Activation Assay (In Vitro)
This assay measures the ability of a compound to enhance the activity of the glucokinase enzyme.
Objective: To determine the half-maximal effective concentration (EC50) of a glucokinase activator.
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance or fluorescence.[5]
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
MgCl2
-
Dithiothreitol (DTT)
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (e.g., Dorzagliatin) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, NADP+, and G6PDH.
-
Add a fixed concentration of glucose to the reaction mixture. Assays are typically run at different glucose concentrations (e.g., 2.5 mM, 5 mM, 10 mM) to assess glucose-dependent activation.[10][11]
-
Dispense the reaction mixture into the wells of a 96-well plate.
-
Add varying concentrations of the test compound (e.g., Dorzagliatin) to the wells. Include a vehicle control (DMSO) and a positive control (a known GKA).
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately place the plate in a plate reader and measure the rate of NADPH formation (increase in absorbance at 340 nm or fluorescence) over a specified time period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This in vivo assay evaluates the effect of a glucokinase activator on glucose disposal after an oral glucose challenge in a diabetic animal model.
Objective: To assess the in vivo efficacy of a glucokinase activator in improving glucose tolerance.
Animal Model: Diet-induced obese (DIO) mice or db/db mice are commonly used models of type 2 diabetes.
Materials:
-
Diabetic mice (e.g., C57BL/6J mice on a high-fat diet)[11]
-
Test compound (e.g., Dorzagliatin) formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)[17]
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice overnight (e.g., 16 hours) with free access to water.[17]
-
Record the baseline body weight of each mouse.
-
Administer the test compound (e.g., Dorzagliatin at a specific dose, such as 30 mg/kg) or vehicle control via oral gavage.[18]
-
After a specified pre-treatment period (e.g., 60-90 minutes), collect a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.[17][18]
-
Administer a glucose solution (e.g., 2 g/kg) to each mouse via oral gavage.[17]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[19]
-
Measure the blood glucose concentration at each time point using a glucometer.
-
Plot the blood glucose concentrations over time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose disposal.
Human Clinical Trial for Efficacy and Safety Assessment
This section outlines the general design of a randomized, double-blind, placebo-controlled Phase 3 clinical trial to evaluate a glucokinase activator in patients with type 2 diabetes.
Objective: To determine the efficacy (glycemic control) and safety of a glucokinase activator over a defined treatment period.
Study Population: Adult patients with type 2 diabetes who are drug-naïve or on a stable dose of metformin (B114582) with inadequate glycemic control.[13][20]
Intervention:
-
Treatment group: Test compound (e.g., Dorzagliatin 75 mg) administered orally twice daily.[14]
-
Control group: Placebo administered orally twice daily.
Study Design:
-
Screening Phase: Assess potential participants against inclusion and exclusion criteria.
-
Randomization: Eligible participants are randomly assigned to either the treatment or placebo group in a double-blind manner.
-
Treatment Period: Participants receive the assigned treatment for a specified duration (e.g., 24 weeks).[13]
-
Follow-up: Monitor participants after the treatment period.
Endpoints:
-
Primary Efficacy Endpoint: Change in glycated hemoglobin (HbA1c) from baseline to the end of the treatment period (e.g., 24 weeks).[13]
-
Secondary Efficacy Endpoints:
-
Change in fasting plasma glucose (FPG).
-
Change in 2-hour postprandial glucose (PPG).
-
Proportion of patients achieving a target HbA1c level (e.g., <7.0%).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events, with a particular focus on hypoglycemia.
-
Changes in lipid profiles (triglycerides, LDL-C, HDL-C).
-
Changes in liver function tests.
-
Changes in body weight and blood pressure.
-
Data Analysis: Statistical comparisons are made between the treatment and placebo groups for all efficacy and safety endpoints.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes [pubmed.ncbi.nlm.nih.gov]
- 6. Dorzagliatin -Hua Medicine [huamedicine.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dorzagliatin in drug-naïve patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vtvtherapeutics.com [vtvtherapeutics.com]
- 16. vtvtherapeutics.com [vtvtherapeutics.com]
- 17. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using Glucokinase Activator 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucokinase activator 6 and other prominent glucokinase activators (GKAs). The aim is to facilitate an informed assessment of their relative performance and the reproducibility of associated experiments by presenting available data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver.[1][2] Glucokinase activators (GKAs) are small molecule allosteric modulators that enhance the activity of GK, thereby increasing glucose-stimulated insulin (B600854) secretion from the pancreas and promoting hepatic glucose uptake and glycogen (B147801) synthesis.[1][2] This dual mechanism of action has made GKAs a promising therapeutic target for type 2 diabetes. However, the development of GKAs has been met with challenges, including the risk of hypoglycemia and the potential for long-term efficacy issues.[3] This guide focuses on this compound and compares it with other well-characterized GKAs to provide a framework for evaluating their experimental reproducibility and therapeutic potential.
In Vitro Potency and Performance
The in vitro potency of GKAs is a critical parameter for comparing their direct effects on the glucokinase enzyme. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the activator required to elicit 50% of its maximal effect. The EC50 of GKAs is highly dependent on the glucose concentration used in the assay, a factor that must be considered for accurate comparison.
| Glucokinase Activator | EC50 (nM) | Glucose Concentration (mM) | Activator Type | Reference |
| This compound | 90 | Not Specified | Not Specified | [4] |
| Dorzagliatin | Not explicitly stated as a direct EC50 in enzyme assays. A 50-fold increase in the relative activity index of wild-type glucokinase was observed at 10 µM. | Not Specified | Dual-acting | [5] |
| TTP399 | 762 | 5 | Hepatoselective | [6] |
| 304 | 15 | [6] | ||
| AZD1656 | No in vitro EC50 data available in the reviewed literature. | Not Specified | Not Specified | |
| MK-0941 | 240 | 2.5 | Allosteric | [7] |
| 65 | 10 | [7] | ||
| AR453588 | 42 | Not Specified | Not Specified | |
| GKA-50 | 33 | 5 | Not Specified | |
| 22 | Not Specified | Not Specified | ||
| AM-2394 | 60 | Not Specified | Not Specified |
In Vivo Efficacy and Safety Profile
The ultimate therapeutic utility of a GKA is determined by its in vivo performance, assessing both its ability to control blood glucose levels and its safety profile, particularly the risk of hypoglycemia and effects on lipid metabolism.
| Glucokinase Activator | Animal Model/Patient Population | Key Efficacy Findings | Safety Profile Highlights | Reference |
| This compound | No in vivo data available in the reviewed literature. | - | - | |
| Dorzagliatin | Patients with Type 2 Diabetes | Significant reductions in HbA1c and postprandial glucose.[8][9] | Generally well-tolerated with a low incidence of hypoglycemia.[10] | [8][9][10] |
| TTP399 | Patients with Type 1 and Type 2 Diabetes | Statistically significant improvement in HbA1c with a reduction in hypoglycemic episodes in Type 1 diabetes.[11] | Hepatoselective, with a lower risk of hypoglycemia compared to non-selective GKAs. Favorable lipid profile.[6][12] | [6][11][12] |
| AZD1656 | Patients with Type 2 Diabetes | Significant improvements in glycemic control up to 4 months, but efficacy diminished over time.[13] | Well-tolerated, with less hypoglycemia than glipizide.[13] | [13] |
| MK-0941 | Patients with Type 2 Diabetes | Improvements in glycemic control that were not sustained.[14][15] | Associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure.[14][15] | [14][15] |
| AR453588 | ob/ob mice | Lowered fasted blood glucose and the area under the curve (AUC) of the OGTT. | Data not available. |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and standardized protocols. Below are methodologies for key assays used to characterize glucokinase activators.
In Vitro Glucokinase Activation Assay (Fluorometric)
This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to a fluorescent signal.
Principle: Glucokinase phosphorylates glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH is fluorescent and can be measured to determine the rate of the glucokinase reaction.[16]
Materials:
-
Recombinant human glucokinase
-
Glucokinase activator (e.g., this compound)
-
Assay Buffer (e.g., 25 mM HEPES, 25 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4)
-
ATP
-
Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the glucokinase activator in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, glucose at the desired concentration (e.g., 5 mM), NADP+, and G6PDH.
-
Assay Protocol:
-
Add the diluted glucokinase activator or vehicle control to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
-
Measurement: Immediately measure the increase in fluorescence (Excitation ~340 nm, Emission ~460 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the V₀ against the concentration of the glucokinase activator to determine the EC50 value.
-
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess how an animal handles a glucose load and to evaluate the efficacy of a glucose-lowering agent.[17][18][19][20]
Principle: After a period of fasting, a bolus of glucose is administered orally. Blood glucose levels are then monitored over time to determine the rate of glucose clearance. A glucokinase activator is expected to improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels.[17]
Materials:
-
Mice (e.g., C57BL/6J or a diabetic mouse model)
-
Glucokinase activator (e.g., this compound) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimation and Fasting: Acclimate the mice to handling and the experimental procedures. Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer the glucokinase activator or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for understanding the action of glucokinase activators and the design of reproducible experiments.
Caption: Glucokinase activation signaling pathway.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glucokinase activators for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vtvtherapeutics.com [vtvtherapeutics.com]
- 12. TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. siriusgenomics.com [siriusgenomics.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. vmmpc.org [vmmpc.org]
- 20. taconic.com [taconic.com]
A Comparative Guide to Allosteric Glucokinase Activators: Featuring GKA-50
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric glucokinase activator GKA-50 with other notable activators in the field, including Dorzagliatin, TTP399, AZD1656, and RO-28-1675. The information presented is curated to offer an objective assessment of their performance, supported by available experimental data, to aid in research and development decisions.
Introduction to Glucokinase and its Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes.[1] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step in glycolysis.[2] In pancreatic β-cells, this action is pivotal for glucose-stimulated insulin (B600854) secretion (GSIS).[1] Allosteric glucokinase activators (GKAs) are small molecules that bind to a site on the GK enzyme distinct from the glucose-binding site.[1][3] This binding induces a conformational change that enhances the enzyme's affinity for glucose and its catalytic activity, leading to increased glucose-dependent insulin secretion and hepatic glucose metabolism.[2][4]
Comparative Performance of Glucokinase Activators
The following tables summarize key in vitro and in vivo parameters of GKA-50 and other prominent glucokinase activators. Direct head-to-head comparisons in a single study are limited, and thus, variations in experimental conditions should be considered when interpreting these values.
In Vitro Glucokinase Activation
| Compound | EC50 / AC50 (nM) | Organism/System | Additional Notes | Reference(s) |
| GKA-50 | 33 | Rat | at 5 mM glucose | [5] |
| 22 | Human | [2] | ||
| RO-28-1675 | 54 | Not Specified | [2][6][7][8] | |
| AZD1656 | 60 | Not Specified | [9] | |
| Dorzagliatin | Not explicitly stated as a direct EC50 in enzyme assays | Human | Dual-acting activator; improves β-cell function and insulin resistance. | [10][11][12][13] |
| TTP399 | 304 | Human | at 15 mM glucose; Hepatoselective activator. | [14][15] |
| 762 | Human | at 5 mM glucose | [16] |
In Vitro Insulin Secretion from Pancreatic β-Cells
| Compound | Cell Line | Condition | EC50 (µM) | Reference(s) |
| GKA-50 | INS-1 | - | 0.065 | [5] |
| MIN6 | 5 mM Glucose | ≈ 0.3 | [17] |
Signaling Pathways and Experimental Workflows
Glucokinase Activation and Downstream Signaling
Glucokinase activators like GKA-50 enhance the normal physiological response to glucose. In pancreatic β-cells, this leads to a cascade of events culminating in insulin release. The following diagram illustrates this key signaling pathway.
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Experimental Workflow for In Vitro Glucokinase Activation Assay
A common method to assess the potency of glucokinase activators is a coupled-enzyme assay where the production of glucose-6-phosphate is linked to the generation of a fluorescent or chromogenic product.
Caption: Workflow for a coupled-enzyme glucokinase activation assay.
Experimental Protocols
In Vitro Glucokinase Activation Assay
This assay measures the ability of a compound to directly activate the glucokinase enzyme.[18]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for glucokinase activation.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Test compound (e.g., GKA-50) dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, ATP, NADP+, and G6PDH.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO).
-
Add a fixed concentration of glucose to the reaction mixture in the wells.
-
Initiate the reaction by adding recombinant glucokinase to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH, which is coupled to the formation of glucose-6-phosphate by glucokinase and its subsequent oxidation by G6PDH.
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound.
-
Normalize the data to the vehicle control.
-
Plot the normalized enzyme activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Insulin Secretion Assay from Pancreatic β-Cells
This assay assesses the effect of a compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cell lines or isolated islets.[18]
Objective: To evaluate the effect of a test compound on insulin secretion in response to glucose.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose and high glucose)
-
Test compound (e.g., GKA-50)
-
Insulin ELISA kit
Procedure:
-
Culture pancreatic β-cells or islets under standard conditions.
-
Pre-incubate the cells in a low-glucose KRB buffer to establish a basal insulin secretion rate.
-
Incubate the cells with a stimulatory concentration of glucose in the presence or absence of the test compound at various concentrations.
-
After the incubation period, collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
Data Analysis:
-
Normalize the insulin secretion to the cell number or protein content.
-
Compare the insulin secretion levels between the different treatment groups (basal glucose, stimulated glucose, and stimulated glucose with the test compound).
Conclusion
GKA-50 is a potent allosteric activator of glucokinase, demonstrating significant efficacy in in vitro assays. Its mechanism of action, centered on enhancing the glucose-sensing capabilities of pancreatic β-cells and hepatocytes, makes it a valuable tool for research into novel diabetes therapies. This guide provides a comparative overview and foundational protocols to assist researchers in their investigation of glucokinase activators. The provided data and methodologies should serve as a starting point for further, more detailed head-to-head comparative studies to fully elucidate the relative performance of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glucokinase Activator 6
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Glucokinase activator 6, a compound utilized in type 2 diabetes research.[1] Adherence to these protocols is vital for personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2] Avoid the formation of dust and aerosols. In case of a spill, prevent the chemical from entering drains and collect the material promptly for disposal in accordance with regulations.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural workflow based on established laboratory safety guidelines.[3][4]
-
Waste Identification and Segregation :
-
Classify this compound waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep halogenated and non-halogenated solvent wastes separate.[4]
-
Store incompatible chemicals separately, using physical barriers to prevent accidental mixing.[3][5] For instance, keep acids separate from bases and oxidizing agents away from organic compounds.[5]
-
-
Containerization :
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the SAA is inspected weekly for any signs of leakage.[5]
-
Federal regulations may limit the accumulation of hazardous waste in an SAA to 55 gallons, and once a container is full, it must be removed within three days.[4][5]
-
-
Final Disposal :
-
Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal program.[2]
-
The primary methods for the disposal of such chemical waste are typically controlled incineration at a licensed chemical destruction plant.[2]
-
Do not discharge this compound or its containers into sewer systems or regular trash.[2][3]
-
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the "empty" container can often be disposed of as non-hazardous waste, though it is recommended to remove or deface the label.[4] Always confirm your institution's specific procedures for empty container disposal.
-
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
III. Quantitative Data and Storage Recommendations
| Parameter | Guideline | Source |
| Maximum Accumulation in SAA | Up to 55 gallons of hazardous waste | [4] |
| Acutely Hazardous Waste Limit in SAA | Up to 1 quart | [4] |
| Storage Time in SAA (Partial) * | Up to 1 year for partially filled, properly labeled containers | [5] |
| Storage Time (Academic Labs) | Maximum of six months within the facility | [3] |
| Removal of Full Containers from SAA | Within three days after becoming full | [5] |
| Stock Solution Storage (-80°C) | Use within 6 months | [7] |
| Stock Solution Storage (-20°C) | Use within 1 month | [7] |
Note: Always consult and adhere to your institution's specific time limits for waste accumulation.
IV. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and not on specific experimental results. The core principle is the prudent management of chemical waste, which begins with the planning of any experimental activity.[4] This includes minimizing waste generation by optimizing experimental designs and utilizing green chemistry principles where possible.[4][8]
V. Signaling Pathways and Logical Relationships
The process of chemical waste disposal is governed by a logical hierarchy of waste management principles. This hierarchy prioritizes safety and environmental impact mitigation from the point of chemical purchase to its final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling Glucokinase activator 6
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling Glucokinase activator 6. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Consider double-gloving. Gloves must be inspected prior to use and changed frequently.[1][2] |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[1][2][3] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home.[1] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the compound in powdered form, especially if there is a risk of aerosolization. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.[1] |
| Face Protection | Face shield | A face shield should be worn in addition to safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[1]
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use a dedicated and calibrated scale for weighing.
-
Work on a disposable absorbent bench protector to contain any potential spills.[1]
Dissolving the Compound:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[1]
-
If sonication is required to aid dissolution, ensure the vial is securely capped.[1]
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Handle all solutions and subsequent experimental materials (e.g., cell cultures, animal models) with the same level of precaution as the parent compound.
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound, in both solid and solution form, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container.[1]
Experimental Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
